Lyso-PAF C-16-d4
Description
Properties
IUPAC Name |
2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/p+1/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBPIWYTPAXCFJ-XMMPIXPASA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H53NO6P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Lyso-PAF C-16-d4 in Advanced Lipidomic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Lyso-platelet-activating factor C-16-d4 (Lyso-PAF C-16-d4) and its critical application in modern lipidomic research. As a deuterated analog of the endogenous lysophospholipid, Lyso-PAF C-16, this stable isotope-labeled internal standard is indispensable for the accurate quantification of Lyso-PAF and its parent compound, Platelet-Activating Factor (PAF), in complex biological matrices. This guide will detail its primary use in mass spectrometry-based quantification, provide comprehensive experimental protocols, and illustrate the biochemical pathways in which Lyso-PAF is a key intermediate.
Core Application: An Internal Standard for Accurate Quantification
This compound is predominantly used as an internal standard in analytical methodologies, primarily those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its structural and chemical similarity to the endogenous Lyso-PAF C-16 ensures that it behaves nearly identically during sample extraction, derivatization, chromatographic separation, and ionization. However, its increased mass due to the four deuterium (B1214612) atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
The use of a stable isotope-labeled internal standard like this compound is a powerful technique to correct for analyte loss during sample preparation and for variations in instrument response. This methodology, known as stable isotope dilution analysis, significantly enhances the accuracy and precision of quantification by allowing for the determination of the analyte-to-internal standard ratio, which remains constant even with variations in sample handling and instrument performance.
The Biochemical Significance of Lyso-PAF
Lyso-PAF is a key molecule in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. Understanding the concentration of Lyso-PAF is crucial as it is the direct precursor to PAF in the "remodeling" pathway and a product of PAF inactivation.
There are two primary pathways for PAF biosynthesis: the remodeling pathway and the de novo pathway. The remodeling pathway is the major route for PAF production in response to inflammatory stimuli, while the de novo pathway is thought to be responsible for maintaining basal levels of PAF for normal cellular functions.[2]
The Remodeling Pathway of PAF Biosynthesis
The remodeling pathway is a two-step process that begins with the hydrolysis of a fatty acid from the sn-2 position of a membrane phospholipid, typically an alkyl-acyl-glycerophosphocholine, by the enzyme phospholipase A2 (PLA2). This reaction yields Lyso-PAF. Subsequently, Lyso-PAF is acetylated at the sn-2 position by the enzyme acetyl-CoA:lyso-PAF acetyltransferase (LPCAT) to form the biologically active PAF. Conversely, PAF is inactivated back to Lyso-PAF by the action of PAF acetylhydrolase (PAF-AH).
The De Novo Pathway of PAF Biosynthesis
The de novo pathway synthesizes PAF from simpler precursors. It begins with 1-O-alkyl-2-lyso-sn-glycero-3-phosphate, which is acetylated to form 1-O-alkyl-2-acetyl-sn-glycero-3-phosphate. This intermediate is then dephosphorylated to yield 1-O-alkyl-2-acetyl-sn-glycerol. Finally, a phosphocholine (B91661) group is transferred from CDP-choline to the sn-3 position to produce PAF.
Quantitative Data and Method Performance
The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. Below are tables summarizing typical quantitative data obtained from studies utilizing deuterated standards for Lyso-PAF and PAF analysis.
Table 1: Typical Performance of a GC-MS Method for Lyso-PAF Quantification
| Parameter | Value | Reference |
| Linearity Range | 10 - 2000 ng | [3] |
| Limit of Detection (LOD) | < 200 pg (on-column) | [3] |
| Internal Standard | Deuterated Lyso-PAF | [3][4] |
| Derivatization | Required | [3][4] |
Table 2: Typical Performance of an LC-MS/MS Method for PAF Quantification
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 pg | [5] |
| Limit of Detection (LOD) | 1 pg (1.9 fmol) | [5] |
| Internal Standard | Deuterated PAF | [6] |
| Derivatization | Not typically required | [5] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of Lyso-PAF and PAF using this compound as an internal standard.
Sample Preparation
4.1.1. Plasma/Serum Samples
-
Thawing and Spiking: Thaw plasma or serum samples on ice. To 100 µL of plasma, add a known amount of this compound (e.g., 10 ng) in a small volume of ethanol.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS or GC-MS analysis (e.g., 100 µL of methanol:water, 80:20, v/v).
4.1.2. Tissue Samples
-
Homogenization: Weigh the frozen tissue sample (e.g., 50 mg) and homogenize it in 1 mL of ice-cold methanol containing the internal standard, this compound.
-
Lipid Extraction (Folch Method): Add 2 mL of chloroform (B151607) to the homogenate and vortex. Then, add 0.75 mL of water and vortex again to induce phase separation.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Lower Phase Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying and Reconstitution: Evaporate the chloroform extract to dryness under nitrogen and reconstitute as described for plasma samples.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 10 minutes, holding for 5 minutes, and then re-equilibrating at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-PAF C-16: Precursor ion (m/z) 482.4 -> Product ion (m/z) 184.1 (choline headgroup)
-
This compound: Precursor ion (m/z) 486.4 -> Product ion (m/z) 184.1 (choline headgroup)
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.
-
GC-MS Analysis
GC-MS analysis of Lyso-PAF requires derivatization to increase its volatility.
-
Derivatization:
-
The extracted and dried lipid sample is treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the hydroxyl and phosphate (B84403) groups to their trimethylsilyl (B98337) (TMS) ethers.
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the derivatized Lyso-PAF and its deuterated internal standard.
-
Experimental Workflow
The overall workflow for the quantification of Lyso-PAF using this compound is a systematic process that ensures accuracy and reproducibility.
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lyso-PAF C-16-d4: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lyso-Platelet-Activating Factor C-16-d4 (Lyso-PAF C-16-d4), a deuterated analog of the biologically significant lipid molecule, Lyso-PAF C-16. This document details its chemical structure and properties, its critical role as an internal standard in quantitative analysis, the biological pathways it participates in, and its relevance in drug discovery and development.
Chemical Structure and Properties
This compound is a synthetic, isotopically labeled version of Lyso-PAF C-16, where four hydrogen atoms on the hexadecyl chain have been replaced with deuterium (B1214612). This substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.
The chemical structure of this compound is 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine. The deuterium atoms are specifically located at the 7 and 8 positions of the C-16 alkyl chain.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 201216-37-7 | [1][2] |
| Molecular Formula | C₂₄H₄₈D₄NO₆P | [1][2] |
| Molecular Weight | 485.7 g/mol | [1][2] |
| Purity | ≥98% deuterated forms (d₁-d₄) | |
| Formulation | A solution in ethanol | [1][2] |
| Storage Temperature | -20°C | |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |
Biological Significance and the PAF Remodeling Pathway
Lyso-PAF C-16 is a key intermediate in the "remodeling pathway," the primary mechanism for the synthesis of Platelet-Activating Factor (PAF) C-16 under inflammatory conditions. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.
The remodeling pathway is a two-step process:
-
Formation of Lyso-PAF: Phospholipase A₂ (PLA₂) acts on membrane phospholipids, such as phosphatidylcholine, to remove the fatty acid at the sn-2 position, yielding Lyso-PAF.
-
Conversion to PAF: Lyso-PAF is then acetylated by the enzyme lysophosphatidylcholine (B164491) acyltransferase (LPCAT) to produce the biologically active PAF.
Conversely, PAF can be inactivated by the enzyme PAF acetylhydrolase (PAF-AH), which hydrolyzes the acetyl group at the sn-2 position, converting PAF back to Lyso-PAF. This tight regulation of PAF levels is crucial for maintaining cellular homeostasis.
References
The Dichotomous Nature of a Lipid Mediator: A Technical Guide to the Biological Functions of Lyso-Platelet-Activating Factor C-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16), a molecule traditionally considered an inactive precursor and metabolite of the potent inflammatory lipid, Platelet-Activating Factor (PAF) C-16, has emerged as a bioactive lipid with its own distinct and often opposing cellular functions. This technical guide provides an in-depth exploration of the biological activities of Lyso-PAF C-16, focusing on its signaling pathways, quantitative effects on cellular responses, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in immunology, cell biology, and drug development.
Core Biological Functions and Signaling Pathways
Lyso-PAF C-16 is generated through two primary metabolic routes: the deacetylation of PAF C-16 by the enzyme PAF acetylhydrolase (PAF-AH), and the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine.[1] While it can be reacylated to form PAF C-16 in the remodeling pathway, a significant body of evidence now points to its intrinsic biological activities that are independent of its conversion to PAF.[1][2]
Opposing Effects on Neutrophil and Platelet Activation
A pivotal discovery in the understanding of Lyso-PAF C-16's function is its inhibitory role in neutrophil and platelet activation, a stark contrast to the pro-inflammatory actions of PAF.[2] In human neutrophils, Lyso-PAF C-16 dose-dependently inhibits the activation of NADPH oxidase, the enzyme complex responsible for the respiratory burst and production of superoxide (B77818) radicals.[2] This inhibitory effect is not mediated through the PAF receptor, as its action is unaffected by PAF receptor antagonists or in cells from PAF receptor knockout mice.[2]
Similarly, in human platelets, Lyso-PAF C-16 has been shown to inhibit thrombin-induced platelet aggregation.[2] This anti-aggregatory effect, like its effect on neutrophils, is independent of the PAF receptor.[2]
The cAMP-Dependent Signaling Pathway
The inhibitory actions of Lyso-PAF C-16 are mediated through a distinct signaling pathway that involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] It is hypothesized that Lyso-PAF C-16 binds to a yet-unidentified G-protein coupled receptor (GPCR) that is coupled to a stimulatory G-protein (Gs).[2] Activation of this putative receptor leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately lead to the inhibition of neutrophil and platelet activation.[2] Pharmacological blockade of adenylyl cyclase has been shown to completely reverse the inhibitory effects of Lyso-PAF C-16 on neutrophil superoxide production.[2]
Quantitative Data on the Biological Activity of Lyso-PAF C-16
The following table summarizes the key quantitative data regarding the inhibitory effects of Lyso-PAF C-16 on neutrophil and platelet functions.
| Biological Effect | Cell Type | Stimulus | Lyso-PAF C-16 Concentration | Observed Effect | Reference |
| Inhibition of Superoxide Production | Human Neutrophils | 1 µM fMLF | 1 µM | 57% reduction | [1][2] |
| Inhibition of Superoxide Production | Human Neutrophils | 1 µM fMLF | 10 nM - 1 µM | Dose-dependent inhibition | [1] |
| Increase in Intracellular cAMP | Human Neutrophils | - | 1 µM | Significant increase | [2] |
| Inhibition of Platelet Aggregation | Human Platelets | Thrombin | Not specified | Inhibition | [2] |
| Increase in Intracellular cAMP | Human Platelets | - | 1 µM | Significant increase | [2] |
Experimental Protocols
Measurement of fMLF-Induced Superoxide Production in Neutrophils
This protocol is based on the methodologies described in studies investigating the effects of Lyso-PAF C-16 on neutrophil activation.[2][3]
1. Isolation of Human Neutrophils:
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Neutrophils are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Red blood cells are removed by hypotonic lysis.
-
The isolated neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
2. Superoxide Anion Detection:
-
The production of superoxide anions is commonly measured using a chemiluminescence assay.
-
Neutrophils (typically 5 x 10^5 cells/sample) are pre-incubated with Lyso-PAF C-16 (or vehicle control) for a specified time (e.g., 5 minutes).
-
A chemiluminescent probe (e.g., luminol (B1675438) or isoluminol) and horseradish peroxidase are added to the cell suspension.
-
The reaction is initiated by the addition of the neutrophil agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLF) (e.g., at a final concentration of 1 µM).
-
Chemiluminescence is measured over time using a luminometer. The integrated area under the curve is calculated to quantify the total superoxide production.
Measurement of Thrombin-Induced Platelet Aggregation
This protocol is based on standard methods for assessing platelet function.[4][5]
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
The platelet count in the PRP is adjusted to a standardized concentration.
2. Platelet Aggregation Assay:
-
Platelet aggregation is measured using an aggregometer, which detects changes in light transmission through the PRP as platelets aggregate.
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
Lyso-PAF C-16 (or vehicle control) is added to the PRP and incubated for a short period.
-
Platelet aggregation is induced by the addition of a sub-maximal concentration of thrombin.
-
The change in light transmission is recorded over time, and the maximum aggregation percentage is determined.
Visualizations of Key Pathways
Signaling Pathway of Lyso-PAF C-16 in Neutrophils and Platelets
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lyso-PAF C-16 Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the metabolic pathway of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16). It delves into the biosynthesis and catabolism of this important lipid molecule, its emerging role in cell signaling, and its quantification in biological systems. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences.
Introduction
Lyso-PAF C-16, or 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a key intermediate in the metabolism of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Traditionally considered a biologically inactive precursor and degradation product of PAF, recent evidence suggests that Lyso-PAF C-16 may possess its own distinct biological activities and signaling functions. A thorough understanding of its metabolic pathway is therefore crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies.
The Lyso-PAF C-16 Metabolic Pathway
The metabolism of Lyso-PAF C-16 is intricately linked to the synthesis and degradation of PAF through the "remodeling pathway." This pathway is the primary source of PAF during inflammatory responses.[2][3][4]
Biosynthesis of Lyso-PAF C-16
Lyso-PAF C-16 is primarily generated through the hydrolysis of PAF C-16 by the enzyme PAF acetylhydrolase (PAF-AH) . This enzyme removes the acetyl group from the sn-2 position of PAF, converting it into the less active Lyso-PAF.[1][4]
Catabolism and Conversion to PAF C-16
Lyso-PAF C-16 can be metabolized through two main routes:
-
Acylation: It can be acylated by lysophosphatidylcholine (B164491) acyltransferases (LPCATs) to form 1-alkyl-2-acyl-sn-glycero-3-phosphocholine, a stable membrane phospholipid. This process is considered a key step in the inactivation of the PAF signaling cascade.[5]
-
Acetylation: Lyso-PAF C-16 serves as the direct precursor for PAF C-16 synthesis. The enzyme Lyso-PAF acetyltransferase (Lyso-PAF AT) , specifically LPCAT1 and LPCAT2, catalyzes the transfer of an acetyl group from acetyl-CoA to the sn-2 position of Lyso-PAF C-16, thereby generating the biologically active PAF C-16.[6][7][8][9][10]
The metabolic fate of Lyso-PAF C-16 is thus a critical determinant of the cellular levels of PAF and the subsequent inflammatory response.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the enzymes involved in Lyso-PAF C-16 metabolism are crucial for understanding the regulation of this pathway.
| Enzyme | Substrate | Apparent Km (µM) | Vmax | Cell/Tissue Source | Reference |
| LPCAT1 | Acetyl-CoA | 82.4 - 128.2 | Not Specified | Murine Lung | [6] |
| LPCAT1 | Lyso-PAF | 7.9 - 18.4 | Not Specified | Murine Lung | [6] |
| LPCAT (general) | 1-(C16:0)-lysoPC | Varies with acyl-CoA | Varies with acyl-CoA | Red Blood Cell Membranes | [11] |
Concentrations of Lyso-PAF C-16 in Tissues and Plasma
The concentration of Lyso-PAF C-16 can vary significantly depending on the tissue type and the physiological or pathological state.
| Tissue/Fluid | Condition | Lyso-PAF C-16 Concentration | Species | Reference |
| Colonic Mucosa | Normal | Present | Human | [12] |
| Colonic Mucosa | Ulcerative Colitis | Present (levels similar to normal) | Human | [12] |
| Nasal Mucosa | Control Subjects | Lower concentrations | Human | [13] |
| Nasal Polyps | Chronic Rhinosinusitis with Asthma | Higher concentrations | Human | [13] |
| Plasma | Normal (Male, 40-65 years) | 102 - 253 ng/ml | Human | [14] |
| Plasma | Normal (Female) | 74 - 174 ng/ml | Human | [14] |
| Plasma | Acute Severe Systemic Illness | 33 ± 15 ng/ml (range 5-111 ng/ml) | Human | [14] |
| Plasma | COVID-19 (Mild/Moderate) | Elevated compared to healthy controls | Human | [15] |
| Plasma | COVID-19 (Severe/Critical) | Lower than mild/moderate cases | Human | [15] |
Experimental Protocols
Quantification of Lyso-PAF C-16 by Mass Spectrometry
Objective: To accurately quantify the levels of Lyso-PAF C-16 in biological samples.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
Internal Standard: A deuterated internal standard, such as C18-d4 Lyso-PAF, should be added to the samples to ensure accurate quantification.[13]
Sample Preparation:
-
Homogenize tissue samples or use plasma/serum directly.
-
Perform lipid extraction using a suitable method, such as the Bligh-Dyer method.
-
Purify the Lyso-PAF fraction using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
Derivatization (for GC-MS):
-
The purified Lyso-PAF is often derivatized to improve its volatility and chromatographic properties for GC-MS analysis.
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation of the Lyso-PAF C-16 derivative.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized Lyso-PAF C-16 and the internal standard.
Quantification:
-
Generate a standard curve using known concentrations of Lyso-PAF C-16.
-
Calculate the concentration of Lyso-PAF C-16 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
PAF Acetylhydrolase (PAF-AH) Activity Assay
Objective: To measure the enzymatic activity of PAF-AH, which catabolizes PAF to Lyso-PAF.
Methodology: Radiometric Assay.[16]
Substrate: [acetyl-3H]PAF (radioactively labeled PAF).
Principle: The assay measures the release of [3H]acetate from [acetyl-3H]PAF upon hydrolysis by PAF-AH. The radioactive acetate (B1210297) is then separated from the unreacted substrate and quantified.
Procedure:
-
Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.4), the biological sample (e.g., cell lysate, plasma), and the [acetyl-3H]PAF substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., acetic acid).
-
Separate the liberated [3H]acetate from the unreacted [acetyl-3H]PAF. This can be achieved using various methods, such as liquid-liquid extraction or column chromatography.
-
Quantify the amount of [3H]acetate using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.
Lyso-PAF Acetyltransferase (Lyso-PAF AT) Activity Assay
Objective: To measure the enzymatic activity of Lyso-PAF AT (LPCAT1/2), which synthesizes PAF from Lyso-PAF.
Methodology: Radioactive Substrate-based Assay.
Substrates: Lyso-PAF C-16 and [3H]acetyl-CoA (radioactively labeled acetyl-CoA).
Principle: This assay measures the incorporation of radiolabeled acetyl groups from [3H]acetyl-CoA into Lyso-PAF C-16 to form [3H]PAF C-16.
Procedure:
-
Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.4), the biological sample (e.g., microsomal fraction), Lyso-PAF C-16, and [3H]acetyl-CoA. The presence of Ca2+ may be required for LPCAT2 activity.[6]
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol).
-
Extract the lipids from the reaction mixture.
-
Separate the newly synthesized [3H]PAF C-16 from the unreacted substrates using thin-layer chromatography (TLC).
-
Scrape the TLC spot corresponding to PAF and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of [3H]PAF C-16 formed per unit of time and protein concentration.
Signaling Pathways
While initially considered inert, emerging evidence indicates that Lyso-PAF C-16 can participate in intracellular signaling, independent of its conversion to PAF.
Lyso-PAF C-16 and RAF1 Activation
Recent studies have unveiled a novel signaling role for intracellular Lyso-PAF C-16 in the activation of the RAF1-MEK-ERK pathway, a critical signaling cascade in cell proliferation and survival.[17][18][19][20]
Mechanism:
-
Intracellular Lyso-PAF C-16, a product of PLA2G7 activity, binds to the catalytic domain of p21-activated kinase 2 (PAK2) .[17][19]
-
This binding enhances the kinase activity of PAK2.[17]
-
Activated PAK2 then phosphorylates RAF1 at Serine 338 (S338).[17]
-
Phosphorylation of RAF1 at S338 is a key step in its activation, leading to the subsequent activation of the downstream MEK-ERK signaling cascade.[17]
This pathway highlights a previously unknown function of Lyso-PAF C-16 as an intracellular signaling molecule, with potential implications for cancer biology, particularly in cells with NRAS mutations.[17][19]
Opposing Effects to PAF and cAMP Signaling
Lyso-PAF has been shown to exhibit biological activities that oppose those of PAF, particularly in immune cells like neutrophils. This inhibitory effect may be mediated through the cyclic AMP (cAMP) signaling pathway.[21][22][23]
Proposed Mechanism:
-
Lyso-PAF is suggested to interact with a yet-to-be-fully-characterized receptor or cellular component that is distinct from the PAF receptor.
-
This interaction leads to the activation of adenylyl cyclase .
-
Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP) .
-
Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) .
-
PKA, in turn, phosphorylates various downstream targets, leading to the inhibition of cellular responses typically triggered by PAF, such as neutrophil activation.
Visualizations
Metabolic Pathway
Caption: Metabolic pathways of Lyso-PAF C-16 formation and conversion.
RAF1 Signaling Pathway
Caption: Intracellular signaling cascade involving Lyso-PAF C-16 and RAF1.
Experimental Workflow for Lyso-PAF C-16 Quantification
Caption: Workflow for the quantification of Lyso-PAF C-16 via GC-MS.
Conclusion
The Lyso-PAF C-16 metabolic pathway is a critical regulatory hub in the production and inactivation of the potent inflammatory mediator, PAF. Beyond its role as a precursor, Lyso-PAF C-16 is emerging as a signaling molecule in its own right, with the ability to modulate key cellular pathways such as the RAF1-MEK-ERK cascade. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the multifaceted roles of Lyso-PAF C-16. A deeper understanding of this pathway holds significant promise for the development of novel therapeutic interventions for a range of inflammatory and proliferative diseases.
References
- 1. Platelet Activating Factor (PAF): A Mediator of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of distinct molecular species of platelet activating factor in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Plasma levels of the lyso-derivative of platelet-activating factor in acute severe systemic illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sfrbm.org [sfrbm.org]
- 17. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discover.library.noaa.gov [discover.library.noaa.gov]
- 19. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 22. youtube.com [youtube.com]
- 23. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Synthesis and Origin of Lyso-PAF C-16 in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-platelet-activating factor C-16 (Lyso-PAF C-16) is a pivotal lysophospholipid that serves as the immediate precursor in the biosynthesis of the potent inflammatory mediator, platelet-activating factor (PAF) C-16. The cellular concentration of Lyso-PAF C-16 is meticulously regulated through a complex interplay of synthetic and catabolic pathways, primarily the remodeling and de novo pathways. Understanding the intricacies of Lyso-PAF C-16 synthesis and its cellular origins is paramount for developing novel therapeutic strategies targeting PAF-mediated inflammatory and pathological processes. This technical guide provides a comprehensive overview of the enzymatic pathways governing Lyso-PAF C-16 production, detailed experimental protocols for its study, and quantitative data on its cellular levels.
Introduction
Lyso-PAF C-16, chemically known as 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a biologically significant molecule that sits (B43327) at the crossroads of lipid signaling and inflammation. While historically considered an inactive precursor, recent evidence suggests that Lyso-PAF itself may possess distinct biological activities. Its primary role, however, remains as the substrate for the generation of PAF C-16, a potent phospholipid mediator implicated in a myriad of physiological and pathophysiological processes, including platelet aggregation, inflammation, and anaphylaxis. The synthesis of Lyso-PAF C-16 is not a constitutive process but is instead tightly controlled and rapidly induced in response to specific stimuli in a variety of cell types.
Biosynthetic Pathways of Lyso-PAF C-16
The cellular pool of Lyso-PAF C-16 is generated through two principal biosynthetic routes: the remodeling pathway and the de novo pathway.
The Remodeling Pathway
The remodeling pathway is the predominant route for the rapid, stimulus-induced synthesis of Lyso-PAF C-16 in inflammatory cells.[1] This pathway utilizes existing membrane ether phospholipids (B1166683) as its substrate.
The key enzymatic steps are:
-
Phospholipase A₂ (PLA₂) Catalyzed Hydrolysis: Upon cellular activation, PLA₂ enzymes, particularly cytosolic PLA₂α (cPLA₂α), are activated and translocate to cellular membranes. cPLA₂α hydrolyzes the sn-2 acyl group from 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a membrane ether lipid), releasing a free fatty acid (often arachidonic acid) and generating Lyso-PAF C-16.[1][2]
-
CoA-Independent Transacylation: An alternative mechanism for Lyso-PAF C-16 generation within the remodeling pathway involves a CoA-independent transacylase. This enzyme catalyzes the direct transfer of an acyl group, typically a polyunsaturated fatty acid like arachidonic acid, from a donor phospholipid (e.g., phosphatidylcholine) to an acceptor lysophospholipid, which can be an ether-linked lysophospholipid, thereby forming Lyso-PAF.[3][4] This pathway is crucial for the enrichment of arachidonic acid in ether-linked phospholipids.[3]
-
PAF Acetylhydrolase (PAF-AH) Catalyzed Deacetylation: Lyso-PAF C-16 can also be formed from the catabolism of PAF C-16. PAF-AH enzymes remove the acetyl group from the sn-2 position of PAF, converting it back to the less active Lyso-PAF.[5]
The de novo Pathway
The de novo pathway synthesizes PAF, and by extension its precursor Lyso-PAF, from simpler molecules and is thought to be responsible for maintaining basal levels of these lipids.[6] The key steps leading to the formation of a Lyso-PAF intermediate in this pathway are:
-
Formation of 1-O-alkyl-2-lyso-sn-glycero-3-phosphate: This initial step involves the acylation of 1-O-alkyl-sn-glycerol-3-phosphate.
-
Dephosphorylation: A phosphohydrolase then removes the phosphate (B84403) group to yield 1-O-alkyl-2-lyso-sn-glycerol.
-
Phosphocholine (B91661) Addition: Finally, a cholinephosphotransferase transfers a phosphocholine headgroup from CDP-choline to the sn-3 position of 1-O-alkyl-2-lyso-sn-glycerol to form Lyso-PAF.
While the remodeling pathway is considered the primary source of PAF during inflammation, the de novo pathway may be significant in certain cell types and under specific physiological conditions.[7]
Cellular Origin of Lyso-PAF C-16
Lyso-PAF C-16 is synthesized by a diverse range of cells, primarily those involved in inflammatory and immune responses.
-
Neutrophils: These are a major source of Lyso-PAF C-16, especially upon stimulation with inflammatory agonists.[8]
-
Macrophages: Alveolar and peritoneal macrophages actively metabolize PAF to Lyso-PAF and can also synthesize it de novo.[2]
-
Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) produce Lyso-PAF C-16, and its synthesis can be stimulated by inflammatory mediators like interleukin-1.[9][10]
-
Other Cells: Eosinophils, mast cells, and platelets are also known to produce and metabolize PAF and its lyso-form.
Quantitative Data on Lyso-PAF C-16 Levels
The cellular and circulating levels of Lyso-PAF C-16 can vary significantly depending on the cell type, stimulation conditions, and disease state.
| Sample Type | Condition | Lyso-PAF C-16 Level | Reference |
| Human Plasma | Healthy Controls | Median Area Ratio: ~0.8 | [5] |
| Human Plasma | Mild/Moderate COVID-19 | Median Area Ratio: ~1.2 | [5] |
| Human Plasma | Severe/Critical COVID-19 | Median Area Ratio: ~1.0 | [5] |
| Human Nasal Polyp Tissue | Asthmatic Patients | Significantly higher than non-asthmatic patients | [11] |
Note: Area ratio refers to the ratio between the metabolite and the corresponding internal standard in mass spectrometry analysis.
Experimental Protocols
Cell Isolation and Culture
5.1.1. Isolation of Human Neutrophils Human neutrophils can be isolated from peripheral blood using density gradient centrifugation with media such as Ficoll-Paque or a mixture of sodium metrizoate and Dextran 500.[12][13] The procedure involves layering whole blood over the gradient medium, centrifugation to separate cell layers, collection of the neutrophil layer, and lysis of contaminating red blood cells.[12] Isolated neutrophils should be used within 2-4 hours for functional assays due to their short lifespan.[12]
5.1.2. Culture of Macrophages Bone marrow-derived macrophages (BMDMs) can be differentiated from mouse bone marrow cells by culturing in RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days.[14] For experiments, macrophages can be polarized to a pro-inflammatory (M1) phenotype with LPS and IFN-γ or an anti-inflammatory (M2) phenotype with IL-4.[14]
5.1.3. Culture of Endothelial Cells Human Aortic Endothelial Cells (HAECs) can be cultured in Medium 200 supplemented with Low Serum Growth Supplement (LSGS).[15] For experiments involving flow, cells are seeded in microfluidic devices coated with fibronectin to promote adhesion.[15]
Lipid Extraction
A common method for extracting lipids from cells and tissues is the Bligh and Dyer method, which uses a biphasic solvent system of chloroform (B151607), methanol, and water.[16][17] The sample is homogenized in a mixture of chloroform and methanol, followed by the addition of water to induce phase separation. Lipids partition into the lower chloroform phase, which is then collected and dried for analysis.[16]
Enzyme Assays
5.3.1. Phospholipase A₂ (PLA₂) Activity Assay PLA₂ activity can be measured using a titrimetric assay. The release of fatty acids from a lecithin (B1663433) emulsion by PLA₂ is monitored by the rate of addition of a standardized NaOH solution required to maintain a constant pH.[18]
5.3.2. PAF Acetylhydrolase (PAF-AH) Activity Assay A colorimetric assay using 2-thio PAF as a substrate is commercially available. The hydrolysis of the thioester bond by PAF-AH releases a free thiol, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.
Quantification of Lyso-PAF C-16 by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of Lyso-PAF C-16.[19][20] A stable isotope-labeled internal standard (e.g., d4-Lyso-PAF C-16) is added to the sample prior to lipid extraction to account for variations in extraction efficiency and instrument response. After chromatographic separation, Lyso-PAF C-16 is detected and quantified using multiple reaction monitoring (MRM) or high-resolution mass spectrometry.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathways of Lyso-PAF C-16
Caption: Biosynthetic pathways of Lyso-PAF C-16.
Experimental Workflow for Lyso-PAF C-16 Analysis
Caption: Experimental workflow for Lyso-PAF C-16 analysis.
Conclusion
The synthesis and origin of Lyso-PAF C-16 are central to the regulation of PAF-mediated signaling. The remodeling pathway provides a mechanism for the rapid, on-demand production of Lyso-PAF C-16 in response to inflammatory cues, while the de novo pathway likely contributes to its basal cellular levels. A thorough understanding of the enzymes and cellular sources involved in these pathways, facilitated by the detailed experimental protocols outlined in this guide, is essential for researchers in academia and industry. Future investigations into the precise regulatory mechanisms of Lyso-PAF C-16 synthesis will undoubtedly unveil novel targets for therapeutic intervention in a wide range of inflammatory diseases.
References
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. Metabolism of platelet-activating factor by rat alveolar macrophages: lyso-PAF as an obligatory intermediate in the formation of alkylarachidonoyl glycerophosphocholine species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of the de novo pathway for the biosynthesis of platelet-activating factor (PAF) via cytidylyltransferase activation in cells with minimal endogenous PAF production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet activating factor amplifies human neutrophil adherence to bovine endothelial cells: evidence for a lipoxygenase dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of interleukin 1 stimulation of platelet activating factor synthesis in human endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human endothelial cells are target for platelet-activating factor. I. Platelet-activating factor induces changes in cytoskeleton structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Isolation of Lipids from Human Blood-Derived Neutrophils by Biphasic Separation [jove.com]
- 17. Methods to Study Lipid Alterations in Neutrophils and the Subsequent Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid Profile of Activated Macrophages and Contribution of Group V Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted lipidomics - advances in profiling lysophosphocholine and platelet-activating factor second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lyso-PAF as a Precursor to Platelet-Activating Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biosynthesis of PAF is tightly regulated, with its immediate precursor, Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine), playing a pivotal role. This technical guide provides an in-depth exploration of the conversion of Lyso-PAF to PAF, focusing on the key enzymatic pathways, kinetic parameters of the involved enzymes, and the cellular context of this critical activation step. Detailed experimental methodologies for the study of this process are provided, alongside quantitative data and visual representations of the associated signaling cascades to serve as a comprehensive resource for researchers in the field.
Introduction
Platelet-Activating Factor (PAF) is not stored pre-formed in cells but is rapidly synthesized upon stimulation.[1] The primary route for its production in inflammatory settings is the "remodeling pathway," which begins with the enzymatic modification of existing membrane phospholipids.[2][3] A key intermediate in this pathway is Lyso-PAF, a biologically less active molecule that is converted to the highly potent PAF through a single enzymatic step. Understanding the dynamics of this conversion is crucial for the development of therapeutic strategies targeting PAF-mediated pathologies.
The Biosynthesis of PAF from Lyso-PAF: The Remodeling Pathway
The remodeling pathway is the principal mechanism for PAF synthesis during inflammatory responses.[4] This pathway involves two key enzymatic steps:
-
Generation of Lyso-PAF: The initial step is the hydrolysis of the acyl group at the sn-2 position of membrane phospholipids, primarily alkyl-acyl-glycerophosphocholine, by phospholipase A2 (PLA2). This reaction yields Lyso-PAF and a free fatty acid, often arachidonic acid, which is a precursor for eicosanoid synthesis.[5]
-
Conversion of Lyso-PAF to PAF: The subsequent and rate-limiting step is the acetylation of the hydroxyl group at the sn-2 position of Lyso-PAF. This reaction is catalyzed by a family of enzymes known as Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs), specifically LPCAT1 and LPCAT2, which exhibit Lyso-PAF acetyltransferase activity.[6][7] These enzymes utilize acetyl-CoA as the acetyl group donor.
There is also a de novo pathway for PAF synthesis, which is thought to be responsible for maintaining physiological levels of PAF for normal cellular functions.[3]
Key Enzymes in the Conversion of Lyso-PAF to PAF
The conversion of Lyso-PAF to PAF is primarily mediated by two enzymes with distinct characteristics and regulatory mechanisms: LPCAT1 and LPCAT2.
-
LPCAT1 (Lysophosphatidylcholine Acyltransferase 1): This enzyme is constitutively expressed in various tissues, with high levels found in the lungs.[8] It is considered to be involved in the basal, non-inflammatory production of PAF.
-
LPCAT2 (Lysophosphatidylcholine Acyltransferase 2): In contrast to LPCAT1, LPCAT2 is inducibly expressed and activated in inflammatory cells, such as macrophages and neutrophils, in response to stimuli like lipopolysaccharide (LPS).[8][9] This inducible nature positions LPCAT2 as a key player in the rapid burst of PAF production during inflammatory events.
Quantitative Data
Enzyme Kinetics of LPCAT1 and LPCAT2
The following table summarizes the available kinetic parameters for human LPCAT1 and LPCAT2 with their respective substrates.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax | Cell Type/System | Reference |
| LPCAT1 | Lyso-PAF | 7.9 - 18.4 | Data not available | CHO-K1 cells | [10] |
| Acetyl-CoA | 82.4 - 128.2 | Data not available | CHO-K1 cells | [10] | |
| LPCAT2 | Lyso-PAF | Data not available | Data not available | ||
| Acetyl-CoA | Data not available | Activity enhanced 4-fold upon LPS stimulation | RAW264.7 cells | [9] |
Cellular Concentrations of Lyso-PAF and PAF
The intracellular concentrations of Lyso-PAF and PAF can vary significantly between resting and stimulated states. The following data were obtained from studies on human neutrophils.
| Condition | Lyso-PAF Concentration (pg/106 cells) | PAF Concentration | Cell Type | Reference |
| Basal (Resting) | ~300 | Data not available | Human Neutrophils | [11] |
| Stimulated (1.9 µM A23187, 5 min) | 600 - 900 (2-3 fold increase) | Data not available | Human Neutrophils | [11] |
Experimental Protocols
Lyso-PAF Acetyltransferase (LPCAT) Activity Assay
This protocol is adapted from methodologies used to measure the activity of LPCAT enzymes.[9][12]
Objective: To quantify the conversion of Lyso-PAF to PAF by LPCAT enzymes in a microsomal fraction.
Materials:
-
Microsomal protein fraction isolated from cells or tissues of interest
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 µM CaCl2, 0.015% Tween-20
-
Substrates:
-
d4-Lyso-PAF (deuterium-labeled)
-
Acetyl-CoA
-
-
Internal Standard: 17:0 LPC or 14:0/14:0 PC in methanol (B129727)
-
Methanol
-
LC-MS/MS system
Procedure:
-
Prepare the reaction mixture by adding the microsomal protein fraction (e.g., 0.5 µg) to the reaction buffer.
-
Add the substrates to the reaction mixture. Final concentrations are typically around 5 µM for d4-Lyso-PAF and can range from 50 to 500 µM for acetyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 5-20 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding 3 volumes of ice-cold methanol containing the internal standard.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant containing the deuterium-labeled PAF product by LC-MS/MS.
-
Quantify the amount of product formed by comparing its peak area to that of the internal standard and a standard curve of known PAF concentrations.
Quantification of Intracellular Lyso-PAF and PAF by Mass Spectrometry
This protocol provides a general workflow for the extraction and quantification of Lyso-PAF and PAF from cells.[11][13]
Objective: To measure the absolute quantities of Lyso-PAF and PAF in cell lysates.
Materials:
-
Cell culture and stimulation reagents (e.g., calcium ionophore A23187)
-
Deuterated internal standards for Lyso-PAF and PAF
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol)
-
Solid-phase extraction (SPE) or thin-layer chromatography (TLC) materials for purification
-
LC-MS/MS system
Procedure:
-
Cell Stimulation and Lysis:
-
Culture cells to the desired density.
-
Stimulate cells with the agonist of interest for the desired time.
-
Immediately stop the reaction by adding ice-cold methanol.
-
Scrape and collect the cells.
-
-
Lipid Extraction:
-
Add the deuterated internal standards to the cell lysate.
-
Perform a Bligh-Dyer or similar lipid extraction using chloroform and methanol.
-
Collect the organic phase containing the lipids.
-
-
Purification (Optional but Recommended):
-
Purify Lyso-PAF and PAF from the lipid extract using SPE or TLC to remove interfering lipids.
-
-
LC-MS/MS Analysis:
-
Resuspend the purified lipid fraction in an appropriate solvent.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reversed-phase) to separate Lyso-PAF and PAF.
-
Detect and quantify the lipids using multiple reaction monitoring (MRM) in the mass spectrometer, monitoring for the specific precursor and product ions of the native and deuterated standards.
-
-
Data Analysis:
-
Calculate the concentration of Lyso-PAF and PAF in the original sample based on the peak area ratios of the endogenous lipids to their respective deuterated internal standards and a standard curve.
-
Signaling Pathways and Visualizations
Biosynthesis of PAF from Lyso-PAF
The following diagram illustrates the remodeling pathway for PAF synthesis, highlighting the central role of Lyso-PAF.
PAF Receptor Signaling Pathway
Upon its synthesis, PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.
Conclusion
The conversion of Lyso-PAF to PAF represents a critical control point in the generation of this potent inflammatory mediator. The differential regulation and expression of the key enzymes, LPCAT1 and LPCAT2, allow for both homeostatic and stimulus-induced production of PAF. A thorough understanding of the kinetics and cellular regulation of this conversion, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutics aimed at mitigating the detrimental effects of excessive PAF signaling in a range of diseases. The provided data and pathway diagrams offer a foundational resource for researchers dedicated to unraveling the complexities of PAF biology.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic Analysis of Neutrophil Priming by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme Kinetics on the MCAT: Vmax, Km, and Competitive Inhibition Simplified — King of the Curve [kingofthecurve.org]
- 13. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Internal Standards in Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the accurate and precise quantification of lipid species is paramount to unraveling their complex roles in health and disease. The inherent complexity of biological matrices, coupled with variations in sample preparation and instrument response, presents significant analytical challenges. The use of stable isotope-labeled internal standards, particularly deuterated lipids, has emerged as the gold standard for achieving reliable and reproducible quantitative data in mass spectrometry-based lipidomics. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative performance of deuterated internal standards in lipidomics research.
Core Principles: The "Why" of Deuterated Standards
A deuterated internal standard is a synthetic version of an endogenous lipid in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The fundamental principle behind their use lies in their near-identical physicochemical properties to their non-deuterated counterparts.[1] This similarity ensures that they behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] By adding a known amount of a deuterated standard to a sample at the beginning of the workflow, it co-elutes with the target analyte and experiences the same experimental variations, such as sample loss during extraction or fluctuations in ionization efficiency.[2] The ratio of the signal from the endogenous lipid to the signal from the deuterated internal standard is then used for quantification, effectively normalizing for these variations and leading to more accurate and precise results.[2]
Quantitative Data Presentation
The use of deuterated internal standards significantly enhances the quality of quantitative lipidomics data. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing deuterated standards for the quantification of various lipid classes.
Table 1: Linearity and Sensitivity of Deuterated Internal Standards [3]
| Internal Standard Compound | Calibration Curve (R²) | Limit of Detection (nmol/L) | Linear Dynamic Range (nmol/L) |
| Acylcarnitine 18:0-d3 | 0.994 | 0.41 | 0.5 - 2000 |
| Ceramide 1P d18:1-12:0 | 0.989 | 1.15 | 1 - 5000 |
| Cholic acid-d5 | 0.991 | 29.17 | 5 - 10000 |
| Fatty Acid 18:0-d3 | 0.992 | 11.58 | 20 - 20000 |
| Glucosylceramide d18:1-12:0 | 0.979 | 1.45 | 2.5 - 5000 |
| Lactosylceramide d18:1-12:0 | 0.985 | 5.80 | 10 - 1000 |
| LPC 16:0-d3 | 0.993 | 1.45 | 2.5 - 5000 |
| LysoPAF 18:0-d4 | 0.991 | 1.45 | 2.5 - 5000 |
| PAF 18:0-d4 | 0.988 | 0.41 | 0.5 - 5000 |
| Sphinganine d17:0 | 0.990 | 2.90 | 5 - 5000 |
| Sphinganine 1P d17:0 | 0.989 | 1.45 | 2.5 - 5000 |
| Sphingosine d17:1 | 0.986 | 1.45 | 2.5 - 2500 |
| Sphingosine 1P d17:1 | 0.989 | 14.49 | 25 - 5000 |
Table 2: Accuracy and Precision of Lipid Quantification Using Deuterated Standards [3]
| Internal Standard Compound | Concentration Level | Accuracy (%) | Precision (CV, %) |
| Acylcarnitine 18:0-d3 | Low | 95.8 | 15.2 |
| Middle | 102.3 | 5.8 | |
| High | 101.1 | 4.3 | |
| Ceramide 1P d18:1-12:0 | Low | 103.2 | 18.5 |
| Middle | 98.7 | 7.1 | |
| High | 99.5 | 6.5 | |
| Fatty Acid 18:0-d3 | Low | 92.1 | 12.8 |
| Middle | 105.4 | 4.9 | |
| High | 103.2 | 3.7 | |
| LPC 16:0-d3 | Low | 108.7 | 22.1 |
| Middle | 97.4 | 6.3 | |
| High | 98.9 | 5.1 | |
| Sphingosine d17:1 | Low | 96.5 | 14.7 |
| Middle | 101.8 | 8.2 | |
| High | 100.3 | 7.6 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in lipidomics. The following sections provide a comprehensive guide to sample preparation and LC-MS/MS analysis using deuterated internal standards.
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from the widely used Folch and Matyash extraction methods, incorporating the essential step of internal standard spiking.
Materials:
-
Plasma samples
-
Deuterated internal standard mixture (e.g., Avanti SPLASH LIPIDOMIX)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl-ether (MTBE, LC-MS grade)
-
Chloroform (LC-MS grade)
-
Water (LC-MS grade)
-
1.5 mL polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL polypropylene tube, add 10 µL of plasma.
-
Add 10 µL of the deuterated internal standard mixture to the plasma sample.
-
For Matyash Method: a. Add 400 µL of ice-cold methanol. b. Add 500 µL of MTBE. c. Vortex for 10 seconds and sonicate for 1 hour.[4] d. Add 500 µL of water to induce phase separation.[4]
-
For Folch Method: a. Add 160 µL of ice-cold methanol. b. Add 320 µL of ice-cold chloroform. c. Vortex for 10 seconds and sonicate for 1 hour.[4]
-
Centrifuge the tubes at 10,000 x g for 10 minutes to separate the layers.[4]
-
Carefully collect the lower organic layer (Folch) or upper organic layer (Matyash) containing the lipids into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of 1-butanol/methanol 1:1 v/v) for LC-MS/MS analysis.[4]
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of lipids. Specific parameters may need to be optimized based on the lipid classes of interest and the instrumentation used.
Liquid Chromatography (LC) Parameters: [3][5]
-
Column: A reversed-phase C18 column is commonly used for lipid separation (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (B1210297) (for negative ion mode).[5]
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).[5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.[3]
-
Injection Volume: 8 µL.[3]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids. For example: 0–5 min, 0–40% B; 5–7.5 min, 40–64% B; 7.5–12 min, 64% B; 12–12.5 min, 64–82.5% B; 12.5–15 min, 82.5–83.46% B; 15–17.5 min, 83.46–97% B, followed by re-equilibration.[3]
Mass Spectrometry (MS) Parameters: [3][5]
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.
-
Ion Spray Voltage: +4500 V (positive mode), -4500 V (negative mode).[3]
-
Source Temperature: 300 °C.[3]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for targeted quantification. It monitors specific precursor-to-product ion transitions for each lipid and its corresponding deuterated internal standard.
Mandatory Visualizations
Experimental and Logical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. escholarship.org [escholarship.org]
Physical properties and molecular weight of Lyso-PAF C-16-d4.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties and biological relevance of Lyso-PAF C16-d4, a deuterated analog of Lyso-Platelet-Activating Factor C16. This document is intended to serve as a comprehensive resource, summarizing key data, outlining its primary application, and detailing its role in cellular signaling.
Core Physical and Chemical Properties
Lyso-PAF C16-d4 is a synthetic, isotopically labeled lipid primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart, Lyso-PAF C16, in complex biological matrices using mass spectrometry-based techniques.[1] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the endogenous analyte without significantly altering its chemical behavior.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂₄H₄₈D₄NO₆P | [1][2][3][4] |
| Formula Weight | 485.7 g/mol | [1][2][3][4] |
| Exact Mass | 485.67 Da | [2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1][3][4] |
| Formulation | A solution in ethanol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Storage Temperature | -20°C | [1][6] |
| Stability | ≥ 2 years at -20°C | [1] |
| Shipping | Wet ice | [1] |
Solubility
| Solvent | Concentration | References |
| Dimethylformamide (DMF) | 10 mg/mL | [1][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [1][3] |
| Ethanol | 10 mg/mL | [1][3] |
| PBS (pH 7.2) | 10 mg/mL | [1][3] |
| Water | 20 mg/mL | [1][3] |
Experimental Applications and Protocols
The primary application of Lyso-PAF C16-d4 is as an internal standard in quantitative mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.
General Protocol for Quantification of Lyso-PAF C16 using LC-MS/MS
While specific protocols may vary depending on the biological matrix and instrumentation, the general workflow involves the following steps:
-
Sample Preparation: A known amount of Lyso-PAF C16-d4 is spiked into the biological sample (e.g., plasma, cell lysate) at the beginning of the extraction process.
-
Lipid Extraction: Lipids, including the analyte and the internal standard, are extracted from the sample using a suitable organic solvent system, such as a modified Bligh-Dyer or Folch extraction.
-
Chromatographic Separation: The lipid extract is then subjected to reverse-phase liquid chromatography to separate Lyso-PAF C16 from other lipid species.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous Lyso-PAF C16 and the deuterated internal standard, Lyso-PAF C16-d4.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the endogenous Lyso-PAF C16 by referencing a standard curve.
Experimental Workflow for LC-MS/MS Quantification
Caption: General workflow for the quantification of Lyso-PAF C16 using Lyso-PAF C16-d4 as an internal standard.
Biological Significance and Signaling Pathways
Lyso-PAF C16 is the biologically inactive precursor of Platelet-Activating Factor (PAF) C16, a potent lipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[3][4] Lyso-PAF is generated through two primary pathways: the de novo pathway and the remodeling pathway. The remodeling pathway, which is primarily responsible for PAF production during inflammatory responses, involves the hydrolysis of membrane phospholipids (B1166683) by phospholipase A₂ to form Lyso-PAF, which is then acetylated to produce PAF.[4] Conversely, the inactivation of PAF is carried out by PAF acetylhydrolases (PAF-AH), which convert PAF back to Lyso-PAF.[4]
Historically considered merely an inactive precursor, recent evidence has unveiled a novel intracellular signaling function for Lyso-PAF.[1][2] It has been demonstrated that intracellular Lyso-PAF can contribute to the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and cancer.[1][2]
Lyso-PAF in the RAS-RAF1 Signaling Pathway
Lyso-PAF has been shown to directly bind to and activate p21-activated kinase 2 (PAK2).[1][2] Activated PAK2, in turn, contributes to the phosphorylation and subsequent activation of RAF1. This signaling axis is particularly relevant in cells with mutant NRAS, where it plays a role in MEK-ERK pathway activation.[1]
Caption: Intracellular signaling pathway of Lyso-PAF in the activation of the RAF1-MEK-ERK cascade.
References
- 1. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. medkoo.com [medkoo.com]
- 4. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Role of Lyso-PAF in Human Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and functional implications of Lyso-Platelet-Activating Factor (Lyso-PAF) in human neutrophils. It is designed to serve as a comprehensive resource, detailing the quantitative landscape, experimental methodologies, and complex signaling pathways associated with this once-considered inactive precursor.
Introduction: Beyond a Simple Precursor
Platelet-Activating Factor (PAF) is a potent phospholipid mediator renowned for its pro-inflammatory and thrombotic activities. For many years, its precursor, 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF, was considered merely a biologically inert intermediate. However, emerging research has unveiled a more complex role for Lyso-PAF in modulating neutrophil function, at times exhibiting activities that directly oppose those of PAF. This guide synthesizes the foundational and recent discoveries concerning Lyso-PAF in human neutrophils, the primary effector cells of the innate immune system.
Quantitative Analysis of Lyso-PAF in Human Neutrophils
The quantification of Lyso-PAF is critical to understanding its physiological and pathological roles. Early studies established the presence of Lyso-PAF in human neutrophils, with levels that are responsive to cellular activation.
Table 1: Endogenous Levels of Lyso-PAF in Human Neutrophils
| Condition | Lyso-PAF Concentration (pg / 106 cells) | Key Findings |
| Resting (Unstimulated) | ~300 | Basal levels of Lyso-PAF are detectable in unstimulated neutrophils.[1] |
| Stimulated (1.9 µM A23187, 5 min) | 600 - 900 | Levels increase 2- to 3-fold upon stimulation with a calcium ionophore.[1] |
Table 2: Predominant Molecular Species of Lyso-PAF in Human Neutrophils
| Molecular Species | Relative Abundance | Notes |
| Hexadecyl (C16:0) ether at sn-1 | Present | One of the two primary ether-linked chains identified.[1] |
| Octadecyl (C18:0) ether at sn-1 | Predominant after stimulation | Becomes the more abundant species following neutrophil activation.[1] |
Experimental Protocols
Accurate and reproducible methodologies are paramount for the study of Lyso-PAF. This section provides detailed protocols for the key experimental procedures cited in Lyso-PAF research.
Isolation of Human Neutrophils from Whole Blood
A high-purity neutrophil population is the essential starting point for any functional or analytical study. Density gradient centrifugation is a widely accepted method.
Protocol 1: Neutrophil Isolation via Density Gradient
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium heparin or acid citrate (B86180) dextrose).
-
Preparation: Bring all reagents, including density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™), to room temperature.
-
Layering: Carefully layer approximately 20-25 mL of whole blood onto an equal volume of the density gradient medium in a conical centrifuge tube. Avoid mixing the two layers.
-
Centrifugation: Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off. This will separate the blood into distinct layers.
-
Harvesting: After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells). Carefully collect the neutrophil-rich layer.
-
Erythrocyte Lysis: To remove contaminating red blood cells (RBCs), resuspend the neutrophil pellet in a hypotonic lysis buffer for a short period (e.g., 30-60 seconds), followed by the addition of an isotonic solution to restore osmolarity. Alternatively, use a commercially available RBC lysis buffer according to the manufacturer's instructions.
-
Washing: Centrifuge the cells at 350 x g for 10 minutes, discard the supernatant, and wash the neutrophil pellet with a suitable buffer such as Hank's Balanced Salt Solution (HBSS).
-
Cell Counting and Resuspension: Resuspend the final, pure neutrophil pellet in the desired experimental buffer, perform a cell count (e.g., using a hemocytometer and trypan blue exclusion for viability), and adjust to the required cell concentration. Purity should be >95%.
Lipid Extraction and Quantification of Lyso-PAF by Mass Spectrometry
Mass spectrometry is the gold standard for the precise identification and quantification of lipid species like Lyso-PAF.
Protocol 2: Lyso-PAF Extraction and Analysis
-
Sample Preparation: Begin with a known number of isolated neutrophils (e.g., 5 x 107 cells). For stimulated samples, incubate with the agonist (e.g., 1.9 µM A23187) for the desired time at 37°C before halting the reaction.
-
Internal Standard Addition: To ensure accurate quantification, add a deuterated internal standard of Lyso-PAF to the cell suspension.
-
Lipid Extraction (Bligh & Dyer Method):
-
Add methanol (B129727) and chloroform (B151607) to the cell suspension in a glass tube to achieve a single-phase system (typically a 2:1 ratio of methanol:chloroform to the aqueous sample volume).
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Induce phase separation by adding chloroform and water, resulting in a final chloroform:methanol:water ratio of approximately 2:2:1.8.
-
Centrifuge to facilitate phase separation. The lower organic phase will contain the lipids.
-
-
Purification:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Further purify the Lyso-PAF from other lipid classes using silicic acid column chromatography followed by thin-layer chromatography (TLC).[1]
-
-
Mass Spectrometry Analysis:
-
For Gas-Liquid Chromatography-Mass Spectrometry (GLC/MS), the phosphocholine (B91661) headgroup must first be hydrolyzed (e.g., with phospholipase C or hydrofluoric acid) to yield ether monoglycerides, which are then derivatized for analysis.[1]
-
For more direct analysis, Fast Atom Bombardment-Mass Spectrometry (FAB/MS) or modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used on the underivatized Lyso-PAF molecule.[1]
-
Quantify the endogenous Lyso-PAF by comparing its signal intensity to that of the known amount of the deuterated internal standard.
-
Biosynthesis and Metabolic Pathways
Lyso-PAF exists in a dynamic state within the neutrophil, formed primarily as a key intermediate in the synthesis and degradation of PAF.
The Remodeling Pathway: A Source of Lyso-PAF
In response to inflammatory stimuli, neutrophils predominantly synthesize PAF via the "remodeling pathway". This pathway is a principal source of Lyso-PAF.[2][3]
-
Phospholipase A2 (PLA2) Activation: An inflammatory stimulus activates cytosolic PLA2 (cPLA2).
-
Hydrolysis: Activated cPLA2 hydrolyzes the fatty acid (often arachidonic acid) from the sn-2 position of membrane phospholipids (B1166683), specifically 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine.
-
Lyso-PAF Formation: This hydrolysis directly yields Lyso-PAF and a free fatty acid.[4]
This initial step is crucial, as the newly formed Lyso-PAF can then be acetylated to form PAF or be subject to other metabolic fates.
Caption: The Remodeling Pathway for PAF Synthesis.
The Role of CoA-Independent Transacylase (CoA-IT)
In addition to the action of PLA2, a CoA-independent transacylase (CoA-IT) activity plays a significant role in the formation of Lyso-PAF.[5] This enzyme can transfer a fatty acid from a donor phospholipid (like 1-alkyl-2-acyl-GPC) to an acceptor lysophospholipid, thereby generating Lyso-PAF.[4] This pathway provides an alternative mechanism for regulating the pool of Lyso-PAF available for PAF synthesis.[5][6]
Caption: Lyso-PAF formation via CoA-Independent Transacylase.
Signaling and Functional Consequences of Lyso-PAF
The biological activity of Lyso-PAF has been a subject of considerable debate. While some studies suggest it is inactive or that its effects are due to contamination with PAF or other lipids, a growing body of evidence indicates that Lyso-PAF has distinct signaling properties in neutrophils.[7][8]
Opposing Effects on Neutrophil Activation
A key finding is that Lyso-PAF can inhibit neutrophil functions that are typically primed or activated by PAF. For instance, while PAF potentiates superoxide (B77818) production in response to agonists like fMLF, Lyso-PAF has been shown to be inhibitory.
Table 3: Functional Effects of Lyso-PAF on Human Neutrophils
| Neutrophil Function | Effect of PAF | Effect of Lyso-PAF |
| fMLF-Induced Superoxide Production | Potentiates ("Primes") | Inhibits |
| Intracellular Ca2+ Mobilization | Induces | No significant increase |
| Intracellular cAMP Levels | No significant increase | Increases dose-dependently |
Data compiled from studies on fMLF- and C5a-stimulated neutrophils.
A PAF Receptor-Independent Signaling Pathway
Crucially, the inhibitory effects of Lyso-PAF appear to be independent of the classical PAF receptor (PAFR). This suggests that Lyso-PAF either interacts with its own distinct receptor or acts through intracellular mechanisms. Evidence points towards the activation of the adenylyl cyclase-cAMP signaling pathway.
-
cAMP Elevation: Stimulation of neutrophils with Lyso-PAF leads to a dose-dependent increase in intracellular cyclic AMP (cAMP) concentrations.
-
PKA Involvement: Pharmacological inhibition of Protein Kinase A (PKA), a downstream effector of cAMP, partially reverses the inhibitory effect of Lyso-PAF on superoxide generation.
-
Adenylyl Cyclase Dependence: Inhibition of adenylyl cyclase, the enzyme that produces cAMP, reverses the inhibitory action of Lyso-PAF.
This signaling cascade is a well-established inhibitory pathway in neutrophils and stands in stark contrast to the Gq and Gi protein-coupled signaling initiated by PAF that leads to calcium mobilization and cellular activation.
Caption: Contrasting signaling pathways of PAF and Lyso-PAF.
Conclusion and Future Directions
The discovery of Lyso-PAF in human neutrophils and the subsequent characterization of its unique biological activities have transformed our understanding of this phospholipid. Far from being an inert precursor, Lyso-PAF emerges as a potential endogenous regulator of neutrophil activation, capable of counteracting the pro-inflammatory signals of PAF. Its synthesis via the remodeling pathway and CoA-independent transacylase places it at a critical node in lipid signaling networks.
For researchers and drug development professionals, these findings open new avenues for therapeutic intervention. Targeting the enzymes that control the balance between PAF and Lyso-PAF could offer a novel strategy for modulating inflammation. Key future challenges include the definitive identification of a Lyso-PAF receptor, a deeper characterization of its downstream signaling effectors, and an in-vivo validation of its role in inflammatory disease models. The continued exploration of Lyso-PAF promises to yield significant insights into the intricate mechanisms of immune regulation.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A coenzyme A-independent transacylase is linked to the formation of platelet-activating factor (PAF) by generating the lyso-PAF intermediate in the remodeling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Lyso-PAF C-16-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is paramount for understanding their roles in health and disease. Lysophosphatidylcholines (LPCs) and related molecules like Lyso-platelet-activating factor (Lyso-PAF) are bioactive lipids involved in numerous physiological and pathological processes, including inflammation, signal transduction, and cell proliferation. Their accurate measurement in complex biological matrices requires robust analytical methods, typically centered around liquid chromatography-mass spectrometry (LC-MS).
The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, thereby ensuring data quality. Lyso-PAF C-16-d4, a deuterated analog of Lyso-PAF C-16, serves as an ideal internal standard for the quantification of Lyso-PAF C-16 and other structurally similar lysophospholipids. Its chemical and physical properties closely mimic the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, while its mass difference allows for clear distinction by the mass spectrometer.
These application notes provide detailed protocols for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to data analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of lysophospholipids using a deuterated internal standard like this compound. The data presented are representative values compiled from various studies and should be used as a guideline. Method validation should be performed in the user's laboratory for their specific application.
Table 1: Method Validation Parameters for Lyso-PAF C-16 Quantification
| Parameter | Typical Value/Range | Acceptance Criteria (FDA Bioanalytical Guidelines) |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 1000 - 2000 ng/mL | Defined by the standard curve |
| Accuracy (%) | 90% - 110% | ± 15% of nominal concentration (± 20% at LLLOQ) |
| Precision (Repeatability, %RSD) | < 15% | ≤ 15% RSD (≤ 20% at LLOQ) |
| Intermediate Precision (%RSD) | < 15% | ≤ 15% RSD |
Table 2: Recovery and Matrix Effect
| Parameter | Typical Value/Range | Notes |
| Extraction Recovery (%) | 85% - 110% | Assessed by comparing the analyte/IS ratio in pre-extraction spiked samples to post-extraction spiked samples.[1] |
| Matrix Effect (%) | 85% - 115% | Assessed by comparing the analyte/IS peak area in post-extraction spiked matrix to that in a neat solution.[1] |
Experimental Protocols
Preparation of Standard Solutions
-
This compound Internal Standard (IS) Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1 mg/mL.
-
Store the stock solution at -20°C or lower in a tightly sealed vial.
-
-
Working IS Solution:
-
Prepare a working solution of this compound by diluting the stock solution with the initial extraction solvent to a final concentration appropriate for your expected analyte concentration range (e.g., 100 ng/mL). This concentration should be optimized during method development.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of a certified reference standard of Lyso-PAF C-16 into a surrogate matrix (e.g., stripped plasma or a buffer solution).
-
The concentration range should encompass the expected concentrations of the analyte in the study samples.
-
Sample Preparation and Lipid Extraction
The choice of extraction method depends on the sample matrix. The following is a general protocol for plasma or serum samples using a modified Bligh and Dyer method.
-
Sample Thawing: Thaw plasma/serum samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum. Add a pre-determined volume of the this compound working IS solution (e.g., 10 µL of 100 ng/mL solution). Vortex briefly.
-
Protein Precipitation and Phase Separation:
-
Add 200 µL of methanol (B129727) and vortex for 30 seconds to precipitate proteins.
-
Add 100 µL of chloroform (B151607) and vortex for 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds to induce phase separation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Lipid Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe or pipette and transfer to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS mobile phase (e.g., 100 µL of methanol/acetonitrile 1:1, v/v). Vortex and centrifuge to pellet any insoluble material.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Lyso-PAF C-16. These should be optimized for the specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient starts at 30% B, increases to 95% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-PAF C-16 (Analyte): The precursor ion will be the [M+H]⁺ ion (m/z 496.4). A common product ion is the phosphocholine (B91661) headgroup fragment (m/z 184.1).
-
This compound (IS): The precursor ion will be the [M+H]⁺ ion (m/z 500.4). The product ion will also be the phosphocholine headgroup fragment (m/z 184.1).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for both the analyte (Lyso-PAF C-16) and the internal standard (this compound) in all samples, including calibration standards, quality controls, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of Lyso-PAF C-16 in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Visualizations
Signaling Pathways
The following diagram illustrates the central role of Lyso-PAF and LPC in lipid signaling pathways.
Caption: Simplified signaling pathway of Lyso-PAF and LPC.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the quantification of Lyso-PAF C-16 using this compound as an internal standard.
Caption: Experimental workflow for Lyso-PAF quantification.
References
Application Note: Quantification of Platelet-Activating Factor C-16 (PAF C-16) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and neuronal differentiation.[1][2] PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a major molecular species of PAF. Accurate quantification of PAF C-16 in biological matrices is crucial for understanding its role in health and disease. However, analysis is challenging due to its low endogenous concentrations and the presence of isobaric interferences, particularly from lysophosphatidylcholines (lyso-PCs).[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering the high sensitivity and specificity required to distinguish PAF from its isoforms and overcome isobaric interferences.[1][2][4] This application note provides a detailed protocol for the robust and reliable quantification of PAF C-16 in biological samples using an LC-MS/MS method with a stable isotope-labeled internal standard.
Principle of the Method
This method employs a liquid-liquid extraction procedure based on the Bligh-Dyer method to isolate lipids, including PAF C-16, from the biological matrix. A deuterated internal standard ([d4] 16:0 PAF) is added at the beginning of the sample preparation to account for analyte loss during extraction and for matrix effects during ionization.
The extracted lipids are separated using reversed-phase liquid chromatography (RPLC). The quantification is performed on a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and using Selected Reaction Monitoring (SRM).[3] This approach avoids interference from lyso-PCs, which are problematic in positive ion mode where they share the common m/z 184 fragment with PAF.[1][3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.
Experimental Workflow
The overall workflow for the quantification of PAF C-16 is depicted below.
Caption: Workflow for PAF C-16 quantification by LC-MS/MS.
Detailed Experimental Protocol
1. Materials and Reagents
-
Standards: PAF C-16 and [d4] 16:0 PAF (deuterated internal standard)[3]
-
Solvents (LC-MS Grade): Methanol, Chloroform, Acetonitrile, Water[3]
-
Reagents: Ammonium Acetate[3]
-
Columns: Phenomenex Onyx monolithic C-18 column or equivalent reversed-phase C18 column[3][5]
-
Vials: Polypropylene autosampler vials
-
Equipment: Centrifuge, Nitrogen evaporator, Vortex mixer
2. Sample Preparation (Modified Bligh-Dyer Extraction)
This protocol is adapted for a 1 mL plasma or cell suspension sample. Volumes should be scaled accordingly for different sample sizes.
-
To 1 mL of sample in a glass tube, add a known amount (e.g., 4.74 pmol) of [d4] 16:0 PAF internal standard.[3]
-
Add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 1.25 mL of Chloroform. Vortex for 1 minute.
-
Add 1.25 mL of LC-MS grade water. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer to a clean tube.
-
Dry the extract to completeness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 70 µL of Mobile Phase A and transfer to an autosampler vial for analysis.[3]
3. LC-MS/MS Instrumental Conditions
The following parameters have been shown to be effective for the separation and detection of PAF C-16.[3]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | Phenomenex Onyx monolithic C-18 |
| Mobile Phase A | Methanol/Water/Acetonitrile (57/23/20, v/v/v) + 10 mM Ammonium Acetate[3] |
| Mobile Phase B | Methanol + 10 mM Ammonium Acetate[3] |
| Flow Rate | 300 µL/min |
| Injection Volume | 35 µL[3] |
| Gradient | Isocratic or a shallow gradient optimized for separation from interferences |
| Column Temp. | 40 °C (Typical) |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |
| Spray Voltage | 3200 V[3] |
| Vaporizer Temp. | 290 °C[3] |
| Sheath Gas | 33 psi[3] |
| Auxiliary Gas | 10 psi[3] |
| Capillary Temp. | 270 °C[3] |
| Collision Gas | Argon at 1.0 atm[3] |
4. Selected Reaction Monitoring (SRM) Transitions
The following SRM transitions are monitored for the detection of PAF C-16 and its internal standard as acetate (B1210297) adducts in negative ion mode.[3]
Table 3: SRM Transitions for PAF C-16 Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| PAF C-16 | 582.5 | 466.4 | 31 |
| [d4] 16:0 PAF (IS) | 586.5 | 470.4 | 31 |
Note: The product ion at m/z 466.4 corresponds to the loss of the phosphocholine (B91661) head group and acetate from the precursor ion.[3]
Method Performance Characteristics
The presented method is highly sensitive and robust. The performance characteristics are summarized below, based on typical results from published literature.
Table 4: Summary of Quantitative Method Performance
| Parameter | Typical Value | Reference |
| Linear Range | 1 - 50 µg/mL | [4] |
| Limit of Quantification (LOQ) | As low as 1.9 fmol (1 pg) on-column | [2] |
| Intra-day Precision (RSD) | 2.08% - 4.75% | [4] |
| Inter-day Precision (RSD) | 5.47% - 5.86% | [4] |
| Accuracy | 93.50% - 97.66% | [4] |
| Recovery | 97.36% - 100.8% | [4] |
Key Considerations and Troubleshooting
-
Isobaric Interference: The primary challenge in PAF quantification is interference from isobaric lyso-PCs (e.g., 18:0 lyso-PC is isobaric with 16:0 PAF).[3] Operating in negative ion mode and monitoring the specific [M+CH3COO]⁻ adduct provides the necessary selectivity to eliminate this interference, as lyso-PCs do not readily form this adduct.[1][3]
-
Sample Stability: PAF can be susceptible to degradation. Samples should be processed quickly, kept on ice, and stored at -80 °C for long-term storage. Limit freeze-thaw cycles to maintain sample integrity.[4]
-
Contamination: Phospholipids are common contaminants. Ensure use of clean glassware and high-purity solvents. Polypropylene vials are recommended to minimize analyte adsorption.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High performance liquid chromatography of platelet-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lyso-PAF by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a key lysophospholipid that serves as the biological precursor to and the principal inactive metabolite of Platelet-Activating Factor (PAF). PAF is a potent lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Accurate quantification of Lyso-PAF in biological matrices is crucial for understanding the metabolism and regulatory roles of PAF in various disease states. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of Lyso-PAF. However, due to its low volatility, derivatization is a mandatory step to enable its passage through the gas chromatograph. This application note provides a detailed protocol for the quantitative analysis of Lyso-PAF using GC-MS with a focus on derivatization techniques.
Principle
The quantitative analysis of Lyso-PAF by GC-MS is typically performed using a stable isotope dilution method, which involves the addition of a known amount of a deuterated internal standard to the sample. Following extraction and purification, the non-volatile Lyso-PAF is chemically modified (derivatized) to increase its volatility and thermal stability. The derivatized analyte and internal standard are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
Experimental Protocols
I. Sample Preparation and Extraction
-
Internal Standard Addition: To each biological sample (e.g., plasma, cell culture supernatant, tissue homogenate), add a known amount of deuterated Lyso-PAF internal standard.
-
Lipid Extraction: Perform a lipid extraction using the Bligh and Dyer method or a similar procedure with chloroform (B151607) and methanol.
-
Purification: The crude lipid extract can be further purified to isolate the Lyso-PAF fraction. This can be achieved using:
II. Derivatization Procedures
Due to the low volatility of Lyso-PAF, a derivatization step is essential prior to GC-MS analysis. Several methods have been reported:
Method A: Hydrolysis and Acetonide Formation [1][2]
-
Hydrolysis of the Phosphocholine (B91661) Moiety: The purified Lyso-PAF is hydrolyzed using either Phospholipase C or hydrofluoric acid to yield the corresponding 1-O-alkyl-sn-glycerol.
-
Formation of Isopropylidene Derivative: The resulting 1-O-alkyl-sn-glycerol is reacted with acetone (B3395972) to form the 1-O-alkyl-2,3-isopropylidene glycerol (B35011) derivative, which is volatile and suitable for GC-MS analysis.
Method B: Two-Step Derivatization with Pentafluorobenzoyl Chloride [3]
-
Propionylation: The hydroxyl group of Lyso-PAF is converted to its propionate (B1217596) derivative.
-
Enzymatic Digestion: The phosphocholine head group is removed by digestion with Bacillus cereus phospholipase C to yield a diglyceride.
-
Pentafluorobenzoylation: The resulting diglyceride is converted to its pentafluorobenzoate derivative for enhanced sensitivity in negative ion chemical ionization mass spectrometry.
Method C: Direct Derivatization with Pentafluorobenzoyl Chloride (PFBCl) [4]
This method achieves cleavage of the phosphocholine group and derivatization in a single step.
-
The dried Lyso-PAF sample is reacted directly with pentafluorobenzoyl chloride at 150°C.[4]
-
This reaction converts the Lyso-PAF into a derivative where the phosphocholine group is replaced by a pentafluorobenzoyl group, and the free hydroxyl group is replaced by a chlorine atom.[4] This derivative is then ready for GC-MS analysis.
III. GC-MS Analysis
-
Gas Chromatograph Conditions (Typical):
-
Column: A capillary column suitable for lipid analysis (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless injection at a high temperature (e.g., 250-280°C).
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized Lyso-PAF from other components. An example program could be: initial temperature of 150°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) or Negative Ion Chemical Ionization (NICI), depending on the derivative. NICI is particularly sensitive for electrophilic derivatives like pentafluorobenzoyl esters.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized Lyso-PAF and the internal standard. For the 1-O-alkyl-2,3-isopropylidene glycerol derivative, the M-15 fragment (loss of a methyl group) is often monitored.[1][2]
-
Data Presentation
The following table summarizes the quantitative performance of various GC-MS methods for Lyso-PAF analysis as reported in the literature.
| Parameter | Method A (Hydrolysis & Acetonide Formation) | Method C (Direct PFBCl Derivatization) |
| Limit of Detection | < 200 pg (on-column)[1][2] | 1 pg (on-column)[4] |
| Linear Range | 10 - 2000 ng[1][2] | Not specified in abstract |
| Internal Standard | Deuterated Lyso-PAF[1][2] | Deuterated 1-O-hexadecyl chain analogues[4] |
| Derivatization Yield | Not specified in abstract | ~51%[4] |
Experimental Workflow
Caption: Experimental workflow for Lyso-PAF analysis by GC-MS.
Signaling Pathway
The primary role of Lyso-PAF in signaling is as a precursor to PAF. The conversion of Lyso-PAF to PAF is a critical step in the activation of PAF-mediated signaling pathways.
Caption: Simplified overview of the role of Lyso-PAF in the PAF signaling pathway.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of distinct molecular species of the 2-lyso metabolite of platelet-activating factor by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyso-PAF Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a key lysophospholipid involved in various physiological and pathological processes. As the inactive precursor and degradation product of platelet-activating factor (PAF), its accurate quantification in plasma is crucial for understanding inflammatory responses, cardiovascular diseases, and cancer progression. This document provides detailed application notes and protocols for the robust and reproducible analysis of Lyso-PAF in plasma samples, with a focus on sample preparation, a critical step for obtaining reliable data.
Signaling Pathway of Lyso-PAF
While traditionally considered biologically inactive, recent studies have revealed that Lyso-PAF can function as an intracellular signaling molecule. It plays a role in the RAS-RAF1 signaling pathway by promoting the activation of p21-activated kinase 2 (PAK2), which in turn contributes to the activation of RAF1.[1] This pathway is significant in cell proliferation and tumor growth, particularly in cells with mutant NRAS.[1]
Caption: Lyso-PAF Signaling Pathway.
Sample Preparation Workflow
The general workflow for plasma sample preparation for Lyso-PAF analysis involves several key steps designed to remove interfering substances such as proteins and salts, and to concentrate the analyte of interest.
Caption: General Sample Preparation Workflow.
Comparison of Sample Preparation Methods
The choice of sample preparation method significantly impacts the accuracy and reproducibility of Lyso-PAF quantification. Below is a summary of common techniques with their respective advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Recovery (%) | LOD/LOQ |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., methanol (B129727), acetonitrile), and the supernatant containing the analyte is collected. | Simple, fast, and cost-effective. | May not completely remove interfering phospholipids, leading to ion suppression in MS analysis. Analyte co-precipitation can occur. | Variable, generally lower for less polar lipids. Sufficient for polar lysophospholipids.[2] | Method-dependent. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., chloroform/methanol/water in Bligh & Dyer or Folch methods). | Efficient removal of proteins and salts. Good recovery for a broad range of lipids. | Labor-intensive, time-consuming, and requires larger solvent volumes. Can be difficult to automate. | >70% for most lipid classes.[3] | Can achieve low ng/mL to pg/mL levels.[4][5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent. | High selectivity, clean extracts, good reproducibility, and amenable to automation. | Can be more expensive than PPT and LLE. Method development may be required to optimize sorbent and solvents. | >70% for most lipid classes, with equivalent or better recovery compared to LLE.[3][6] | Can achieve low ng/mL to pg/mL levels.[7] |
Experimental Protocols
Protocol 1: Protein Precipitation with Methanol
This protocol is a simple and rapid method for the extraction of Lyso-PAF from plasma.
Materials:
-
Human plasma
-
Methanol (LC-MS grade)
-
Internal standard (e.g., deuterated Lyso-PAF)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 13,000 x g and 4°C)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 90:10 methanol:water)
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add the internal standard solution.
-
Add 300 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (Modified Bligh & Dyer)
This protocol provides a more thorough clean-up compared to protein precipitation.
Materials:
-
Human plasma
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Ultrapure water
-
Internal standard
-
Glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
To a 15 mL glass centrifuge tube, add 200 µL of plasma.
-
Add the internal standard solution.
-
Add 750 µL of methanol and 375 µL of chloroform.
-
Vortex for 2 minutes.
-
Add 250 µL of ultrapure water and 250 µL of chloroform.
-
Vortex for another 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new tube.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol utilizes a reversed-phase SPE cartridge for a clean and concentrated sample.
Materials:
-
Human plasma
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Internal standard
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading:
-
Pre-treat the plasma sample by adding the internal standard and mixing with an equal volume of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the Lyso-PAF with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Analysis: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Conclusion
The selection of an appropriate sample preparation method is paramount for the accurate and reliable quantification of Lyso-PAF in plasma. While protein precipitation offers a quick and simple approach, liquid-liquid extraction and solid-phase extraction provide cleaner extracts and often higher recovery rates. The detailed protocols provided herein serve as a starting point for researchers to develop and validate their methods for Lyso-PAF analysis, contributing to a better understanding of its role in health and disease. For high-throughput applications, automated SPE platforms are recommended to ensure consistency and reduce manual labor.
References
- 1. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of distinct molecular species of the 2-lyso metabolite of platelet-activating factor by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: The Use of Lyso-PAF C-16-d4 in Lipid Profiling Studies
Introduction
Lyso-Platelet-Activating Factor (Lyso-PAF) is a crucial lysophospholipid that serves as the biological precursor to Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic responses.[1][2][3] The accurate quantification of Lyso-PAF and PAF in biological samples is essential for understanding their roles in health and disease. Lyso-PAF C-16-d4 is a deuterated analog of Lyso-PAF C-16, containing four deuterium (B1214612) atoms on the hexadecyl chain.[4] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its increased mass makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[5] This document provides detailed protocols and applications for using this compound in lipid profiling studies.
Application 1: Quantitative Analysis of Lyso-PAF and PAF by LC-MS/MS
The most prominent application of this compound is as an internal standard for the accurate and precise quantification of endogenous Lyso-PAF C-16 and its downstream metabolite, PAF C-16, in various biological matrices. The stable isotope-labeled standard is added at the beginning of the sample preparation process to account for analyte loss during extraction and to correct for matrix effects and variations in instrument response.
Experimental Workflow
The general workflow for sample analysis involves spiking the sample with the internal standard, extracting the lipids, and then analyzing the extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for lipid quantification using an internal standard.
Detailed Protocol: Quantification from Human Plasma
-
Sample Preparation & Internal Standard Spiking:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of this compound solution (e.g., 100 ng/mL in ethanol) to act as the internal standard.
-
Vortex briefly to mix.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure monophasic mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient starts at 5% B, increases to 100% B over 10 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for the analytes and the internal standard must be optimized. A common product ion for phosphocholine-containing lipids is m/z 184.
-
Lyso-PAF C-16: Monitor the transition for the native species.
-
This compound: Monitor the transition for the deuterated standard (precursor ion will be +4 Da higher than the native species).
-
PAF C-16: Monitor the transition for native PAF C-16.
-
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the non-labeled standard (Lyso-PAF C-16) spiked with a fixed concentration of the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.
-
Determine the concentration of the endogenous analyte in the samples by interpolating their area ratios from the calibration curve.
-
Quantitative Performance Data
The use of deuterated internal standards allows for the development of robust and sensitive quantitative methods.[6][7]
| Parameter | Method | Typical Value | Reference |
| Linearity Range | GLC-MS | 10 - 2000 ng | [6][8] |
| Limit of Detection | GLC-MS | < 200 pg (on-column) | [6][8] |
| Limit of Detection | FAB-MS | 5 ng (on probe tip) | [6][8] |
Application 2: Monitoring Enzyme Activity
This compound can also serve as a substrate to measure the activity of enzymes involved in PAF metabolism, such as Lysophosphatidylcholine Acyltransferase (LPCAT).[9] In this application, LPCAT1 can acylate this compound to form a deuterated alkyl-phosphatidylcholine (alkyl-PC-d4), the product of which can be quantified by LC-MS/MS to determine enzyme kinetics.[9]
Caption: Workflow for an LPCAT enzyme activity assay using this compound.
Protocol: LPCAT Activity Assay
-
Reaction Setup: In a microcentrifuge tube, combine:
-
50 µg of protein from cell or tissue lysate (enzyme source).
-
10 µM this compound (substrate).
-
50 µM Oleoyl-CoA (acyl donor).
-
Assay buffer to a final volume of 200 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 750 µL of 1:2 (v/v) chloroform:methanol.
-
Lipid Extraction: Perform a Bligh-Dyer extraction as described in the previous protocol.
-
Analysis: Dry and reconstitute the lipid extract. Analyze by LC-MS/MS, monitoring the specific MRM transition for the expected product, Oleoyl-Alkyl-PC-d4.
-
Calculation: Quantify the amount of product formed and express enzyme activity as pmol/min/mg protein.
Biological Context: Lyso-PAF in the PAF Synthesis & Signaling Pathway
Lyso-PAF is a central intermediate in the "remodeling pathway," the primary route for PAF synthesis during inflammatory responses.[10][11] This pathway is initiated by the activation of phospholipase A₂ (PLA₂), which hydrolyzes membrane alkyl-phospholipids to generate Lyso-PAF.[3][11] Lyso-PAF is then acetylated by LPCAT to produce the biologically active PAF molecule.[3] PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor, triggering a cascade of intracellular signaling events.[1][12][13]
Caption: The role of Lyso-PAF in the PAF remodeling and signaling pathway.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of distinct molecular species of the 2-lyso metabolite of platelet-activating factor by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Lyso-PAF C-16-d4 in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a key metabolic intermediate in the biosynthesis and degradation of platelet-activating factor (PAF), a potent lipid mediator involved in a myriad of physiological and pathological processes including inflammation, immune responses, and cardiovascular function. The quantification of Lyso-PAF in biological samples is crucial for understanding its role in metabolic pathways and for the development of therapeutic agents targeting these pathways. Lyso-PAF C-16-d4, a deuterated analog of the most common form of Lyso-PAF (with a 16-carbon alkyl chain at the sn-1 position), serves as an ideal internal standard for accurate and precise quantification of endogenous Lyso-PAF C-16 by mass spectrometry-based methods. Its identical chemical and physical properties to the endogenous analyte, with the exception of its mass, allow for correction of variability during sample preparation and analysis.
Applications in Metabolic Studies
The use of this compound as an internal standard enables the precise measurement of Lyso-PAF C-16 levels in various biological matrices. This has significant applications in:
-
Inflammation Research: To study the role of Lyso-PAF metabolism in inflammatory diseases.
-
Drug Development: To assess the efficacy of drugs that target enzymes involved in the PAF metabolic pathway.
-
Biomarker Discovery: To investigate Lyso-PAF as a potential biomarker for various diseases, including lysosomal storage diseases.[1]
-
Lipidomics: To accurately profile changes in Lyso-PAF levels in response to different stimuli or in different disease states.
Quantitative Data Summary
The following table summarizes representative quantitative data for Lyso-PAF levels in different biological samples, as determined using deuterated internal standards.
| Biological Matrix | Condition | Lyso-PAF C-16 Concentration | Reference |
| Human Neutrophils | Resting | ~300 pg / 10^6 cells | [2] |
| Human Neutrophils | Stimulated (Calcium Ionophore A23187) | 2-3 fold increase from resting | [2] |
| Rabbit Leukocytes | Resting | 3.76 pmol / 10^6 cells | [3] |
| Rabbit Leukocytes | Stimulated (Calcium Ionophore A23187) | 1.7-fold increase from resting | [3] |
| Human Bone Marrow Plasma | Healthy Volunteers | 594 ± 67 ng/mL | |
| Human Blood Plasma | Healthy Volunteers | 1448 ± 99 ng/mL |
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma/Serum
This protocol is based on the widely used protein precipitation method, which is effective for extracting lysophospholipids.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in methanol (B129727) or ethanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Centrifuge capable of reaching >10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a microcentrifuge tube, add a known amount of this compound internal standard to 100 µL of plasma/serum. The amount of internal standard should be optimized based on the expected endogenous levels and instrument sensitivity.
-
Add 400 µL of ice-cold methanol to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the lipids, and transfer it to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Sample Preparation: Lipid Extraction from Tissues
This protocol is a modification of the Folch method for tissue lipid extraction.
Materials:
-
Tissue sample (e.g., liver, brain)
-
This compound internal standard solution
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh a small piece of frozen tissue (~50 mg) and place it in a homogenizer tube.
-
Add a known amount of this compound internal standard.
-
Add 1 mL of ice-cold 2:1 chloroform:methanol to the tissue.
-
Homogenize the tissue until it is a uniform suspension.
-
Transfer the homogenate to a glass tube and add another 1 mL of 2:1 chloroform:methanol.
-
Vortex the mixture for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Example for Lyso-PAF C-16):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lyso-PAF C-16 (Analyte): Precursor ion (Q1) m/z 482.4 -> Product ion (Q3) m/z 184.1
-
This compound (Internal Standard): Precursor ion (Q1) m/z 486.4 -> Product ion (Q3) m/z 184.1
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used. The product ion at m/z 184.1 corresponds to the phosphocholine (B91661) head group.
Data Analysis and Quantification
-
Integrate the peak areas for both the analyte (Lyso-PAF C-16) and the internal standard (this compound) from the extracted ion chromatograms of their respective MRM transitions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Prepare a calibration curve using known concentrations of a Lyso-PAF C-16 standard spiked with a constant amount of the this compound internal standard.
-
Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte standard.
-
Determine the concentration of Lyso-PAF C-16 in the biological samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Workflow for quantifying Lyso-PAF using a deuterated internal standard.
Caption: Key enzymatic steps in the metabolism of Lyso-PAF.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Lyso-PAF for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of Lyso-platelet-activating factor (Lyso-PAF) for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to enhance the volatility and thermal stability of Lyso-PAF, thereby improving its chromatographic behavior and detection sensitivity.
Introduction
Lyso-PAF is a key metabolite of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes. Accurate quantification of Lyso-PAF in biological samples is crucial for understanding its role in inflammation, allergic reactions, and other disease states. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of small molecules. However, due to its polar nature and low volatility, Lyso-PAF requires chemical derivatization prior to GC-MS analysis.
This guide details two primary derivatization methodologies: Pentafluorobenzoyl (PFB) derivatization and Trimethylsilyl (B98337) (TMS) derivatization. Each method offers distinct advantages and is suited for different research needs.
Derivatization Methods Overview
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as desired sensitivity and the nature of the sample matrix.
-
Pentafluorobenzoyl (PFB) Derivatization: This method introduces an electrophoric pentafluorobenzoyl group, which significantly enhances sensitivity in electron capture negative ion chemical ionization (ECNI) GC-MS.
-
Trimethylsilyl (TMS) Derivatization: This is a widely used technique that replaces active hydrogens with non-polar TMS groups, thereby increasing volatility and thermal stability.
Below is a summary of the quantitative data associated with these derivatization methods.
| Derivatization Method | Key Parameters | Derivatization Yield | Limit of Detection (LOD) | Reference |
| Pentafluorobenzoyl (PFB) Chloride (High Temp.) | 150°C | 51% for Lyso-PAF | As low as 1 pg on-column | [1] |
| Pentafluorobenzoyl (PFB) Chloride (Low Temp. Adaptable) | 60°C for 45 min | Not specified for Lyso-PAF | Not specified for Lyso-PAF | |
| Two-Step Trimethylsilyl (TMS) | Methoxyamination: 30°C for 90 min; Silylation: 37°C for 30 min | Not specified | 5-40 pg for similar molecules | [2] |
| Propionate & PFB Derivatization | Multi-step process | Not specified | ≤ 1 ng | [3] |
Experimental Workflow
The general workflow for the derivatization and analysis of Lyso-PAF is depicted below.
Detailed Experimental Protocols
Protocol 1: Pentafluorobenzoyl (PFB) Chloride Derivatization (High-Temperature Method)
This one-step method results in the replacement of the phosphocholine (B91661) group with a pentafluorobenzoyl group and the hydroxyl group with a chlorine atom.[1]
Materials:
-
Dried Lyso-PAF sample
-
Pentafluorobenzoyl chloride (PFBCl)
-
Anhydrous solvent (e.g., chloroform)
-
Internal standard (e.g., deuterium-labeled Lyso-PAF)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place the purified and dried Lyso-PAF extract in a Reacti-Vial™. Add an appropriate amount of internal standard.
-
Reagent Addition: Add a solution of PFBCl in an anhydrous solvent to the dried sample. Note: The exact volume and concentration should be optimized, but a molar excess of PFBCl is required.
-
Reaction: Tightly cap the vial and heat at 150°C for a designated time (e.g., 1 hour, optimization may be required).
-
Solvent Evaporation: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane) for GC-MS analysis.
Protocol 2: Two-Step Trimethylsilyl (TMS) Derivatization
This protocol involves a two-step reaction: methoxyamination to stabilize ketone groups, followed by silylation of hydroxyl and amine groups.[2]
Materials:
-
Dried Lyso-PAF sample
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., deuterium-labeled Lyso-PAF)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or incubator
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the purified and dried Lyso-PAF extract in a Reacti-Vial™. Add an appropriate amount of internal standard.
-
Methoxyamination:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried sample.
-
Vortex thoroughly to ensure complete dissolution.
-
Incubate at 30°C for 90 minutes with occasional vortexing.
-
-
Trimethylsilylation:
-
Add 100 µL of MSTFA with 1% TMCS to the vial.
-
Vortex thoroughly.
-
Incubate at 37°C for 30 minutes.
-
-
Sample Readiness: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized Lyso-PAF. Optimization will be required for specific instrumentation and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) for TMS, Electron Capture Negative Ionization (ECNI) for PFB |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Logical Relationship of Derivatization
The derivatization process is essential for transitioning a non-volatile analyte into a form suitable for GC-MS analysis.
Conclusion
The derivatization of Lyso-PAF is a critical step for its reliable quantification by GC-MS. Both pentafluorobenzoyl and trimethylsilyl derivatization methods offer robust solutions. The choice of method will depend on the required sensitivity and the available instrumentation. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement these techniques in their laboratories.
References
- 1. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of distinct molecular species of the 2-lyso metabolite of platelet-activating factor by gas chromatography-negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Lyso-PAF Molecular Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a lysophospholipid that has long been considered the biologically inactive precursor and metabolite of the potent inflammatory mediator, platelet-activating factor (PAF). However, recent evidence has unveiled a more complex role for Lyso-PAF, demonstrating its involvement in intracellular signaling pathways, particularly in the context of cancer cell proliferation and inflammation.[1][2] This paradigm shift has underscored the importance of accurate and robust quantitative analysis of Lyso-PAF molecular species in various biological matrices.
These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of Lyso-PAF, tailored for researchers, scientists, and drug development professionals. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Summary
The following tables summarize the reported concentrations of major Lyso-PAF molecular species in various human biological samples. These values have been compiled from multiple studies and are intended to serve as a reference for expected physiological and pathological ranges.
Table 1: Lyso-PAF Concentrations in Human Plasma/Serum
| Molecular Species | Condition | Concentration Range (ng/mL) | Reference(s) |
| Total Lyso-PAF | Normal (Adolescent) | ~100 | [3] |
| Total Lyso-PAF | Normal (Adult Male, <40 years) | Increasing with age | [3] |
| Total Lyso-PAF | Normal (Adult Female, <40 years) | Increasing with age | [3] |
| Total Lyso-PAF | Normal (Adult Male, 40-65 years) | 102 - 253 | [4] |
| Total Lyso-PAF | Normal (Adult Female, 40-65 years) | 74 - 174 | [4] |
| Total Lyso-PAF | Acute Severe Illness | 5 - 111 | [4] |
| Lyso-PAF (C16:0) | COVID-19 (Mild/Moderate) | Higher than healthy controls | [5] |
| Lyso-PAF (C16:0) | COVID-19 (Severe/Critical) | Lower than mild/moderate | [5] |
Table 2: Lyso-PAF Concentrations in Human Tissues and Cells
| Molecular Species | Tissue/Cell Type | Condition | Concentration | Reference(s) |
| Lyso-PAF (C16:0 & C18:0) | Nasal Mucosa | Normal | Baseline detected | [6] |
| Lyso-PAF (C16:0, C18:0, C18:1) | Nasal Polyps | Asthmatic Patients | Higher than normal | [6] |
| Total Lyso-PAF | Neutrophils | Unstimulated | ~300 pg/10^6 cells | [2] |
| Total Lyso-PAF | Neutrophils | Stimulated (Calcium Ionophore) | 2-3 fold increase | [2] |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of Lyso-PAF from biological samples.
Protocol 1: Lipid Extraction from Cultured Cells
This protocol is adapted from a simple methanol-based extraction method suitable for cultured cells.[7]
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade), ice-cold
-
Internal standard (e.g., d4-C16:0 Lyso-PAF)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add a small volume of PBS and detach the cells using a cell scraper. Transfer the cell suspension to a conical tube.
-
For suspension cells, directly transfer the cell culture to a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this washing step twice.
-
Extraction:
-
Resuspend the final cell pellet (from approximately 1x10^6 cells) in 50 µL of water.
-
Add 450 µL of ice-cold methanol containing the internal standard to the cell suspension.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and lipid extraction.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the methanol supernatant, which contains the extracted lipids, and transfer it to a new tube for LC-MS/MS analysis.
Protocol 2: Lipid Extraction from Plasma/Serum
This protocol utilizes a simple and rapid methanol-based extraction method for plasma or serum samples.[7][8]
Materials:
-
Plasma or serum sample
-
Methanol (HPLC grade), ice-cold
-
Internal standard (e.g., d4-C16:0 Lyso-PAF)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Preparation: Add 2 µL of plasma or serum to a microcentrifuge tube.
-
Extraction: Add 1 mL of ice-cold methanol containing the internal standard to the plasma/serum sample.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at room temperature.
-
Supernatant Collection: Carefully collect 120 µL of the clear supernatant for direct injection into the LC-MS/MS system.
Protocol 3: Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the quantification of Lyso-PAF molecular species using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of different Lyso-PAF species.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Monitor the transition of the precursor ion (protonated molecule [M+H]+) to the characteristic product ion of the phosphocholine (B91661) headgroup (m/z 184.1).
-
Specific precursor ions for common Lyso-PAF species:
-
C16:0 Lyso-PAF: m/z 496.3
-
C18:0 Lyso-PAF: m/z 524.4
-
C18:1 Lyso-PAF: m/z 522.4
-
-
-
Collision Energy and other MS parameters: Optimize these parameters for the specific instrument being used to achieve maximum sensitivity.
Quantification:
-
Construct a calibration curve using known concentrations of authentic Lyso-PAF standards with the internal standard.
-
Calculate the concentration of each Lyso-PAF molecular species in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Signaling Pathways
References
- 1. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Plasma levels of the lyso-derivative of platelet-activating factor are related to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma levels of the lyso-derivative of platelet-activating factor in acute severe systemic illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying PAF Acetylhydrolase Activity Using Lyso-PAF C-16-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2] The biological activity of PAF is tightly regulated by its synthesis and degradation. PAF acetylhydrolase (PAF-AH), also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), is the key enzyme responsible for the inactivation of PAF.[3][4] It catalyzes the hydrolysis of the acetyl group at the sn-2 position of PAF, yielding the biologically inactive metabolite, lyso-PAF.[2][5] Given its critical role in modulating inflammatory responses, PAF-AH is a significant target for therapeutic intervention in various inflammatory diseases.
Accurate and sensitive measurement of PAF-AH activity is crucial for understanding its physiological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of Lyso-PAF C-16-d4 in studying PAF-AH activity. This compound is a deuterated analog of lyso-PAF C-16, which can be used as an internal standard for the quantification of lyso-PAF C-16 by mass spectrometry (MS).[6] This protocol will describe a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for PAF-AH activity, where a deuterated PAF substrate is used and the formation of this compound is monitored.
Principle of the Assay
The PAF-AH activity assay described here is based on the enzymatic hydrolysis of a deuterated PAF substrate (e.g., 1-O-hexadecyl-2-acetyl-d3-sn-glycero-3-phosphocholine) by PAF-AH present in a biological sample. The reaction product, this compound, is then quantified using LC-MS/MS. A known amount of a non-deuterated Lyso-PAF C-16 is added to the sample after the enzymatic reaction is stopped to serve as an internal standard for accurate quantification. The rate of this compound formation is directly proportional to the PAF-AH activity in the sample.
Data Presentation
Table 1: Kinetic Parameters of PAF Acetylhydrolase
| Lipoprotein Subfraction | Apparent Km (μmol/L) | Vmax (nmol PAF degraded/mL plasma) |
| LDL-1 | ~8.9 | ~0.12 |
| LDL-5 | 89.7 ± 23.4 | 18.45 ± 3.96 |
| VHDL-1 | 34.8 ± 4.5 | - |
| Total LDL | 21.3 ± 4.9 | - |
Data adapted from a study on kinetic properties of acetylhydrolase associated with lipoprotein subfractions.[3]
Table 2: PAF Acetylhydrolase Activity in Biological Samples
| Sample Type | Condition | PAF-AH Activity (nmol/min/mL or mg) | Reference |
| Human Plasma | Healthy Control | 21.38 | [2] |
| Human Plasma | Anaphylaxis History | 9.47 - 10.16 | [2] |
| Human Aorta | Atherogenic | 2.8 ± 0.5 pmol/min/mg of tissue | [7] |
| Human Mammary Artery | Non-atherogenic | 1.4 ± 0.3 pmol/min/mg of tissue | [7] |
Experimental Protocols
Materials and Reagents
-
Substrate: 1-O-hexadecyl-2-acetyl-d3-sn-glycero-3-phosphocholine (PAF C-16-d3)
-
Internal Standard: 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PAF C-16)
-
Product Standard: 1-O-hexadecyl-2-lyso-d4-sn-glycero-3-phosphocholine (this compound) for standard curve generation[6]
-
Enzyme Source: Plasma, serum, tissue homogenates, or cell lysates[8][9]
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2[9]
-
Reaction Stop Solution: Acetonitrile (B52724) containing 0.1% formic acid
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
LC Column: A suitable C18 reversed-phase column.
Sample Preparation
-
Plasma/Serum: Collect blood in tubes with anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Samples can be stored at -80°C.
-
Tissue Homogenates: Homogenize tissue in 5-10 mL of cold assay buffer per gram of tissue. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is used for the assay.[9]
-
Cell Lysates: Collect cells and homogenize or sonicate in cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris. The supernatant is used for the assay.[9]
Assay Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, add 10 µL of the biological sample (plasma, tissue homogenate, or cell lysate).
-
Add 80 µL of pre-warmed (37°C) assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the deuterated PAF substrate solution (e.g., 1 mM PAF C-16-d3 in assay buffer) to initiate the reaction. The final substrate concentration should be optimized based on the expected enzyme activity and Km values.[3]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard (Lyso-PAF C-16) at a known concentration.
-
-
Sample Processing:
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Inject an appropriate volume of the processed sample onto the C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound (the product) and Lyso-PAF C-16 (the internal standard).
-
Data Analysis
-
Quantification:
-
Generate a standard curve by plotting the peak area ratio of this compound to the internal standard (Lyso-PAF C-16) against the concentration of this compound.
-
Determine the concentration of this compound formed in the enzymatic reaction from the standard curve.
-
-
Calculation of PAF-AH Activity:
-
Calculate the PAF-AH activity using the following formula: Activity (nmol/min/mL or mg) = (Concentration of this compound formed (nM) x Reaction Volume (L)) / (Incubation Time (min) x Sample Volume (mL) or Protein Amount (mg))
-
Visualizations
Caption: PAF Signaling and Inactivation Pathway.
Caption: LC-MS/MS based PAF-AH Assay Workflow.
References
- 1. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of plasma PAF acetylhydrolase activity measurements as a biomarker of anaphylaxis: Cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the PAF-AH/Lp-PLA2 controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet-activating factor acetylhydrolase and transacetylase activities in human aorta and mammary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor acetylhydrolase (PAF-AH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
Application Notes and Protocols: Storage and Handling of Lyso-PAF C-16-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and utilization of Lyso-PAF C-16-d4 (1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine). This deuterated analog of Lyso-PAF C-16 is primarily intended for use as an internal standard in mass spectrometry-based quantification of platelet-activating factor (PAF) and related lipids.
Product Information and Specifications
This compound is a synthetic, high-purity, deuterated lipid standard. The deuterium (B1214612) labels provide a distinct mass shift, enabling accurate quantification in complex biological matrices by minimizing sample preparation and analytical variability.
Table 1: Product Specifications
| Parameter | Specification |
| Chemical Name | 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine |
| Synonyms | Lyso-Platelet-activating Factor C-16-d4 |
| Molecular Formula | C₂₄H₄₈D₄NO₆P |
| Molecular Weight | 485.7 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Formulation | Typically supplied as a solution in ethanol (B145695) or as a lyophilized powder. |
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
Table 2: Storage and Stability Guidelines
| Condition | Lyophilized Powder | Solution in Organic Solvent |
| Storage Temperature | -20°C[1] | -20°C |
| Stability | ≥ 2 years[1] | ≥ 2 years at -20°C in a tightly sealed container |
| Shipping | Typically shipped on wet ice. | Shipped at ambient temperatures for short durations. |
| Handling Precautions | Hygroscopic. Allow to warm to room temperature before opening. | Purge with an inert gas (e.g., argon or nitrogen) before sealing and storing. |
Solubility
The solubility of this compound in various solvents is a key consideration for the preparation of stock solutions and working standards.
Table 3: Solubility Data
| Solvent | Approximate Solubility |
| Ethanol | 10 mg/mL |
| Dimethylformamide (DMF) | 10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL (prepare fresh) |
| Water | 20 mg/mL (prepare fresh) |
Note: When preparing aqueous solutions from an organic solvent stock, it is crucial to ensure that the final concentration of the organic solvent is low enough to not interfere with the biological assay or analytical method.
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
General Precautions: This material should be considered hazardous until further information becomes available. Do not ingest, inhale, or allow contact with eyes or skin.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handling: Wash hands thoroughly after handling.[2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Biological Context: The PAF Remodeling Pathway
Lyso-PAF is a key intermediate in the "remodeling pathway," a major route for the synthesis of platelet-activating factor (PAF), a potent lipid mediator of inflammation and other physiological processes. Understanding this pathway is crucial for interpreting experimental results.
Experimental Protocol: Quantification of Lyso-PAF C-16 in Biological Samples using LC-MS/MS
This protocol provides a general framework for the quantification of endogenous Lyso-PAF C-16 in a biological matrix (e.g., plasma, cell lysates) using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Lyso-PAF C-16 (for calibration curve)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Biological sample (e.g., human plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Lyso-PAF C-16 and this compound in methanol.
-
From these, prepare working solutions for the calibration curve and a working solution of the internal standard. A typical concentration for the internal standard working solution is 10 ng/mL.
-
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Add 10 µL of the 10 ng/mL this compound internal standard working solution to each sample.
-
For the calibration curve, use a control matrix (e.g., charcoal-stripped plasma) and spike with known concentrations of Lyso-PAF C-16.
-
-
Protein Precipitation and Lipid Extraction:
-
Add 400 µL of ice-cold methanol to each tube.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis by LC-MS/MS:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Suggested LC-MS/MS Parameters
Table 4: Example LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Monitor the precursor to product ion transitions for both Lyso-PAF C-16 and this compound (e.g., monitor for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184). |
Note: These parameters should be optimized for the specific instrument and application.
Data Analysis
-
Integrate the peak areas for both the endogenous Lyso-PAF C-16 and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Lyso-PAF C-16 standards.
-
Determine the concentration of Lyso-PAF C-16 in the unknown samples by interpolating their peak area ratios from the calibration curve.
By following these guidelines, researchers can ensure the accurate and reproducible quantification of Lyso-PAF and related compounds in their studies.
References
Troubleshooting & Optimization
Troubleshooting poor recovery of Lyso-PAF internal standard
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Lyso-PAF (Lysoplatelet-activating factor) internal standards during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor Lyso-PAF internal standard recovery?
Poor or inconsistent recovery of the Lyso-PAF internal standard (IS) is a frequent issue that can compromise data quality. The problems can generally be categorized into four main areas:
-
Suboptimal Sample Preparation: This is the most common cause, including inefficient extraction of the lipid from the sample matrix, loss of the analyte during cleanup steps (e.g., solid-phase extraction), or adsorption of the analyte to labware.[1][2]
-
Internal Standard Degradation: Lyso-PAF and other lipids can be unstable. Improper storage, repeated freeze-thaw cycles, or exposure to light and oxygen can lead to degradation before or during the analytical process.[3][4]
-
Matrix Effects: Components in the biological sample (e.g., plasma, serum) can interfere with the ionization of the internal standard in the mass spectrometer source, leading to signal suppression or, less commonly, enhancement.[5][6] Endogenous phospholipids (B1166683) are a major source of matrix interference in lipid analysis.[7][8]
-
LC-MS/MS Method Issues: Problems with the analytical method, such as poor chromatographic peak shape, co-elution with interfering substances, or use of non-volatile mobile phase additives like phosphate (B84403) buffers, can negatively impact detection and quantification.[9][10]
Q2: How can I improve the extraction efficiency of my Lyso-PAF internal standard?
The choice of extraction method is critical for achieving high and reproducible recovery for lysophospholipids. While traditional methods like Folch or Bligh-Dyer are common, simpler, single-phase extractions can also be highly effective and easier to automate.
-
Solvent Selection: A simple protein precipitation and extraction with a single solvent like methanol (B129727) can be surprisingly effective for lysophospholipids.[11][12] Some studies show that single-phase methods can offer high recovery (nearly 100%) and are more environmentally friendly as they avoid chlorinated solvents like chloroform.[13] For certain applications, 1-butanol (B46404) has also been used as an effective solvent.[11]
-
Method Comparison: The optimal extraction method depends on the sample matrix and the specific lipids of interest. It is crucial to validate the chosen method. A comparison of common techniques reveals significant variability in recovery rates across different lipid classes.[11][13]
The following table summarizes recovery data for different lipid classes using various extraction protocols.
| Lipid Class | Alshehry Method (Single Phase) Recovery % | Folch Method (Biphasic) Recovery % | Matyash Method (Biphasic) Recovery % |
| Lysophosphatidylcholine (LPC) | >95% | ~85% | ~75% |
| Phosphatidylcholine (PC) | >95% | ~90% | ~80% |
| Triacylglycerol (TG) | <80% | ~90% | ~75% |
| Average Recovery | ~99% | ~86% | ~73% |
| Data adapted from comparative studies on human plasma.[13] The Alshehry method demonstrates particularly high recovery for more polar lipids like LPCs. |
Q3: My recovery is inconsistent. Could it be related to the stability and handling of the internal standard?
Yes, inconsistent recovery is often a sign of analyte degradation.[3] Lipids are susceptible to chemical and enzymatic degradation, making proper handling essential.
-
Storage: Lyso-PAF standards should be stored at -20°C or lower in an organic solvent, protected from light and oxygen (e.g., under nitrogen or argon in an amber vial).[4][14] Storing lipids as a lyophilized powder is not recommended as it can make them more prone to oxidation and hydrolysis.[4]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of both stock solutions and biological samples. It is recommended to aliquot standards and samples into single-use volumes to maintain their integrity.[4]
-
Adsorption to Labware: Lysophospholipids can adsorb to the surfaces of certain plastics.[1] Using glass or low-adsorption polypropylene (B1209903) labware can help minimize this source of analyte loss.
Q4: How do I know if matrix effects are impacting my Lyso-PAF internal standard recovery, and how can I minimize them?
Matrix effects occur when molecules co-eluting from the LC column affect the ionization efficiency of the analyte, causing signal suppression or enhancement.[6] Phospholipids are a well-known cause of matrix effects in biological samples.[8][15]
-
Identification: A common way to assess matrix effects is through a post-extraction spike experiment. Compare the signal of the IS spiked into a clean solvent with the signal of the IS spiked into the matrix extract (after the extraction procedure is complete). A significant difference in signal indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improved Sample Cleanup: Use more advanced sample preparation techniques designed to remove interfering phospholipids. Methods like Solid-Phase Extraction (SPE) or specialized plates (e.g., HybridSPE) can effectively deplete phospholipids from the sample.[16]
-
Chromatographic Separation: Modify your LC method to chromatographically separate the Lyso-PAF IS from the bulk of the co-eluting phospholipids.[7][15] This can often be achieved by adjusting the gradient or using a different column chemistry.
-
Use of Stable Isotope Labeled (SIL) IS: The best way to compensate for matrix effects is to use a SIL internal standard that is chemically identical to the analyte. It will co-elute and experience the same ionization effects, providing the most accurate correction.
-
Experimental Protocols
Protocol 1: Simple Methanol Protein Precipitation & Extraction
This protocol is adapted from a validated method for extracting lysophospholipids from plasma or serum and is valued for its simplicity and high recovery of polar lipids.[11][12]
-
Preparation: Prepare a working internal standard solution of Lyso-PAF in methanol.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 10 µL of plasma or serum.
-
Spiking: Add a known amount (e.g., 100 pmol) of the Lyso-PAF internal standard working solution to the sample.
-
Precipitation & Extraction: Add 150 µL of cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the mixture on ice for 10 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at room temperature.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Visual Troubleshooting Guides
A logical approach is key to identifying the source of poor recovery. The following workflow provides a step-by-step guide for troubleshooting.
Caption: Troubleshooting workflow for poor Lyso-PAF internal standard recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Chromatography for Lyso-PAF Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Lyso-PAF (Lyso-platelet-activating factor).
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for Lyso-PAF analysis?
A1: The most prevalent methods for the separation and quantification of Lyso-PAF are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Thin-layer chromatography (TLC) is also utilized, often as a preliminary purification step.[1][3] Reversed-phase liquid chromatography (RPLC) is a popular choice for LC-based methods.[4]
Q2: I am observing co-elution of Lyso-PAF with other lipids. What is the likely cause and how can I resolve it?
A2: A significant challenge in Lyso-PAF analysis is the co-elution with isobaric lysophosphatidylcholines (lyso-PCs), which are often abundant in biological samples and can have similar retention times.[5] To address this, you can optimize your chromatographic method by adjusting the mobile phase composition or gradient. In some cases, pre-separation of lysophosphatidylcholine (B164491) using techniques like TLC may be necessary before LC-MS analysis.[3] Multi-stage mass spectrometry (MS³) can also help to unambiguously identify and differentiate between isobaric Lyso-PAF and LPC species.[6]
Q3: How can I improve the sensitivity of my Lyso-PAF measurement?
A3: To enhance sensitivity, especially for GC-MS methods, derivatization of the Lyso-PAF molecule can be employed.[2] For LC-MS, optimizing the electrospray ionization (ESI) source parameters is crucial. Using stable isotope-labeled internal standards is also essential for accurate and sensitive quantification.[1][2] Additionally, ensure your sample preparation method effectively enriches Lyso-PAF and removes interfering substances.
Q4: What type of column is best suited for Lyso-PAF separation?
A4: For reversed-phase HPLC, C18 columns are commonly and effectively used for the separation of lipids like Lyso-PAF.[4][7] The choice of column chemistry, particle size, and pore size can significantly impact separation efficiency.[4] For samples with a high content of long-chain hydrophobic lipids, a C30 stationary phase might be more suitable.[4]
Q5: My peak shapes are poor (tailing or fronting). What should I check?
A5: Poor peak shape can result from several factors. Acidic or basic compounds can interact with the silica (B1680970) backbone of the column, causing tailing.[8] For phospholipids (B1166683), interactions between the terminal phosphate (B84403) groups and the stainless steel components of the HPLC system can also lead to peak tailing. This can be mitigated by adding phosphoric acid to the sample or using PEEK tubing.[4] Other causes include sample overload, using an inappropriate sample solvent, or column degradation.[8][9]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of Lyso-PAF.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution | - Isobaric interference from Lyso-PC.- Inappropriate mobile phase composition.- Suboptimal column choice.[4] | - Optimize the gradient elution to better separate species.[10]- Use a different column chemistry (e.g., C30 instead of C18) or a column with a smaller particle size for higher efficiency.[4]- Employ multi-stage mass spectrometry (MS/MS or MS³) to differentiate between co-eluting isobars.[6]- Perform an offline fractionation/purification step (e.g., TLC) prior to LC-MS analysis.[3] |
| Peak Tailing | - Secondary interactions between Lyso-PAF's phosphate group and active sites on the column or system hardware.[4]- Sample solvent is too strong.- Column contamination or degradation.[11] | - Add a small amount of a competing acid (e.g., phosphoric acid) to the mobile phase.[4]- Inject the sample in a solvent that is weaker than or matches the initial mobile phase.[12]- Use a bio-inert or PEEK-lined column and tubing to minimize interactions with metal surfaces.[13]- Flush the column with a strong solvent to remove contaminants.[9] |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Inadequately sealed or saturated TLC chamber (for TLC).[8]- Column degradation.[14] | - Prepare fresh mobile phase daily and ensure components are accurately measured and properly mixed.- Use a column oven to maintain a stable temperature.[12]- Ensure the column is properly equilibrated before starting the analytical run.- If the problem persists, replace the column.[11] |
| High Backpressure | - Blockage in the system (e.g., clogged frit, guard column, or injector).[15]- Precipitated buffer in the mobile phase.[15]- Sample particulates. | - Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.- Replace the in-line filter or guard column.[9]- Filter all mobile phases and samples before use.- Flush the system with an appropriate solvent to dissolve any precipitate.[15] |
| No Peaks or Low Signal | - Sample concentration is too low.[8]- Detector issue or incorrect settings.[14]- Sample degradation; Lyso-PAF is unstable. | - Concentrate the sample or inject a larger volume.- Verify detector parameters (e.g., mass transitions for MS, wavelength for UV).- Ensure proper sample handling and storage conditions to maintain Lyso-PAF stability. Prepare samples fresh if possible. |
Experimental Protocols
Protocol: LC-MS/MS for Lyso-PAF Quantification
This protocol provides a general methodology for the separation and quantification of Lyso-PAF from biological samples.
-
Sample Preparation (Lipid Extraction):
-
To a 100 µL plasma sample, add a deuterated internal standard (e.g., Lyso-PAF-d4).
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method with chloroform/methanol/water.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the initial mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibration at 30% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each Lyso-PAF species and the internal standard. For example, for C16:0 Lyso-PAF, a common transition is the precursor ion to the phosphocholine (B91661) headgroup fragment (m/z 184).[5]
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.
-
Quantitative Data Summary
The following tables summarize typical parameters used in Lyso-PAF chromatography.
Table 1: Example LC-MS/MS Parameters
| Parameter | Value / Description | Reference(s) |
| Column Type | C18 Reversed-Phase | [4][7] |
| Mobile Phase | Acetonitrile/Isopropanol/Water with additives like formic acid or ammonium (B1175870) formate. | [4] |
| Ionization | Positive Electrospray Ionization (ESI+) | [3] |
| Detection | Multiple Reaction Monitoring (MRM) | [3] |
| Key Fragment Ion | m/z 184 (phosphocholine headgroup) | [5] |
Table 2: Common Molecular Species and Detection
| Lyso-PAF Species | Detection Method | Limit of Detection (LOD) | Reference(s) |
| Hexadecyl Lyso-PAF | FAB-MS | 5 ng on probe tip | [1] |
| Octadecyl Lyso-PAF | GLC/MS | < 200 pg on column | [1] |
| C16:0 PAF Derivative | HPLC-Fluorescence | 0.3 ng | [16] |
Visual Guides
Caption: Experimental workflow for Lyso-PAF quantification by LC-MS/MS.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
Caption: The challenge of separating isobaric Lyso-PAF and Lyso-PC.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. selectscience.net [selectscience.net]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 15. realab.ua [realab.ua]
- 16. electronicsandbooks.com [electronicsandbooks.com]
How to prevent degradation of Lyso-PAF C-16-d4 during storage
This technical support resource provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of Lyso-PAF C-16-d4 to prevent its degradation.
Troubleshooting Guide
Encountering issues with this compound? Follow this troubleshooting guide to identify and resolve common problems related to its storage and stability.
Problem: Inconsistent or inaccurate quantification results when using this compound as an internal standard.
-
Potential Cause 1: Degradation due to improper storage temperature.
-
Potential Cause 2: Contamination from improper storage containers.
-
Potential Cause 3: Hydrolysis from exposure to moisture.
-
Solution: If you have a powdered form of the lipid, ensure the container is warmed to room temperature before opening to prevent condensation from accumulating on the cold powder.[6][7] For solutions, ensure the vial is tightly sealed. Long-term storage in aqueous suspensions is not recommended due to the risk of hydrolysis.[6]
-
-
Potential Cause 4: Oxidation of the lipid.
The following diagram illustrates a logical workflow for troubleshooting issues with this compound:
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
For long-term stability, this compound, especially when in an organic solvent, should be stored at -20°C.[1][2][3][4][5] Some suppliers indicate that the product is stable for at least two years at this temperature.[1][2]
Q2: Can I store this compound in a plastic vial?
It is strongly recommended to store organic solutions of this compound in glass containers with Teflon-lined closures.[6] Storing organic solutions in plastic containers can lead to contamination from leached plasticizers and other impurities.[6][7][8]
Q3: My this compound is in powdered form. How should I handle it?
Saturated lipids like Lyso-PAF C-16 are relatively stable as powders.[6] They should be stored in a glass container with a Teflon-lined cap at or below -16°C.[6] To prevent moisture condensation which can lead to hydrolysis, always allow the container to warm to room temperature before opening.[6][7] For regular use, it is best to dissolve the entire amount in a suitable organic solvent, such as ethanol (B145695), and store the solution at -20°C.[1]
Q4: How can I minimize degradation from repeated use of the same vial?
To avoid degradation from repeated freeze-thaw cycles and exposure to air and moisture, it is best practice to aliquot the stock solution into smaller, single-use glass vials. This ensures that the main stock remains pristine.
Q5: Is it necessary to use an inert gas for storage?
For optimal long-term stability and to prevent potential oxidation, it is recommended to store the organic solution of this compound under an inert atmosphere, such as argon or nitrogen.[6][8][9]
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Ensures long-term stability and minimizes degradation.[1][2][3][4][5] |
| Container | Glass vial with a Teflon-lined cap | Prevents contamination from leached impurities from plastic.[6][7][8] |
| Solvent | Ethanol or other suitable organic solvent | The product is often supplied in ethanol and is soluble in it.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation.[6][8][9] |
| Form | Solution (preferred over powder for regular use) | Easier to handle and less susceptible to moisture upon opening.[6] |
| Handling | Aliquot into single-use vials | Avoids repeated freeze-thaw cycles and contamination of the main stock. |
Experimental Protocol: Assessment of this compound Stability
This protocol outlines a general method for assessing the purity and potential degradation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the purity of a this compound standard and identify any potential degradation products.
Materials:
-
This compound standard (new and the one )
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
LC-MS system with an appropriate C18 column
Methodology:
-
Sample Preparation:
-
Prepare a fresh dilution of a new, unopened this compound standard to a known concentration (e.g., 1 µg/mL) in a suitable solvent like methanol. This will serve as the control.
-
Prepare a dilution of the this compound standard being tested to the same concentration in the same solvent.
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50) with 0.1% formic acid
-
Gradient: A suitable gradient to elute Lyso-PAF (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 100-1000 to look for potential degradation products.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Monitor for the specific m/z of this compound (e.g., [M+H]+) and potential degradation products (e.g., glycerophosphocholine).
-
-
-
Data Analysis:
-
Compare the chromatograms of the control and the test sample.
-
Assess the peak area of the this compound in the test sample relative to the control to check for a decrease in concentration.
-
Examine the full scan data for the presence of new peaks in the test sample that are not present in the control, which could indicate degradation products.
-
The following diagram illustrates the experimental workflow for assessing the stability of this compound:
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. This compound - Labchem Catalog [dev.labchem.com.my]
- 6. benchchem.com [benchchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. stratech.co.uk [stratech.co.uk]
- 9. caymanchem.com [caymanchem.com]
Minimizing ion suppression effects for Lyso-PAF analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize ion suppression effects during Lyso-PAF (Lysophosphatidylcholine with an ether linkage) analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Lyso-PAF analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, Lyso-PAF, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results. In biological samples like plasma, phospholipids (B1166683) are a major cause of ion suppression, and since Lyso-PAF is itself a lysophospholipid, this is a critical issue to address.[2]
Q2: What are the primary sources of ion suppression in Lyso-PAF analysis?
A2: The primary sources of ion suppression in Lyso-PAF analysis include:
-
Endogenous phospholipids: Biological samples such as plasma and serum contain high concentrations of various phospholipids that can co-elute with Lyso-PAF and compete for ionization.[2]
-
Salts and other matrix components: Salts from buffers and other endogenous small molecules can also interfere with the ionization process.
-
Mobile phase additives: While necessary for good chromatography, some mobile phase additives can suppress ionization if not chosen carefully.
-
Sample preparation artifacts: Contaminants introduced during sample collection, storage, and preparation can also lead to ion suppression.
Q3: How can I detect and assess the severity of ion suppression in my Lyso-PAF assay?
A3: Two common methods to evaluate ion suppression are:
-
Post-column infusion: A solution of Lyso-PAF is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[2]
-
Post-extraction spike: The response of Lyso-PAF spiked into a blank matrix extract is compared to the response of Lyso-PAF in a neat solvent. The percentage of signal suppression can be calculated from this comparison.[3]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Lyso-PAF quantification?
A4: Yes, using a SIL-IS, such as d4-Lyso-PAF, is highly recommended.[4] A SIL-IS co-elutes with the analyte and experiences similar ion suppression effects. By calculating the ratio of the analyte signal to the SIL-IS signal, variability due to ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide addresses common issues encountered during Lyso-PAF analysis.
Issue 1: Low Lyso-PAF Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Improve Sample Preparation: Switch to a more rigorous sample preparation method to remove interfering phospholipids. See the "Comparison of Sample Preparation Techniques" table and "Experimental Protocols" section below. 2. Optimize Chromatography: Modify your LC method to achieve better separation of Lyso-PAF from other phospholipids. This may involve changing the column, mobile phase composition, or gradient profile. 3. Check MS Parameters: Ensure that the MS parameters, including precursor/product ion transitions, collision energy, and source settings, are optimized for Lyso-PAF. |
| Low Recovery During Sample Preparation | 1. Evaluate Extraction Efficiency: Perform recovery experiments by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample. 2. Select an Appropriate Extraction Method: If recovery is low, consider a different sample preparation technique. For example, if using LLE, ensure the solvent polarity is appropriate for Lyso-PAF. With SPE, ensure the sorbent and elution solvent are optimal. See the "Troubleshooting Low Recovery" section for more details. |
| Analyte Degradation | 1. Ensure Proper Sample Handling: Keep samples on ice or at 4°C during preparation to minimize enzymatic degradation of Lyso-PAF. 2. Use Fresh Solvents: Degraded solvents can affect analyte stability. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or phospholipid removal plates will minimize the variability in matrix effects. 2. Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects. 3. Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples. |
| Poor Chromatographic Peak Shape | 1. Optimize Mobile Phase: Ensure the pH and organic composition of the mobile phase are optimal for Lyso-PAF. The addition of additives like ammonium (B1175870) formate (B1220265) can improve peak shape. 2. Check Column Health: A deteriorating column can lead to poor peak shape and inconsistent retention times. Flush or replace the column if necessary. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method can have a significant impact on the degree of ion suppression. The following table provides a representative comparison of the effectiveness of different techniques in reducing ion suppression for an analyte in human plasma.
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | Low | Simple, fast, and inexpensive. | High levels of phospholipids remain, leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | 60-80% | Moderate | Can provide cleaner extracts than PPT. | Can be labor-intensive, may form emulsions, and recovery can be variable.[6] |
| Solid-Phase Extraction (SPE) | 80-95% | High | Provides clean extracts and can concentrate the analyte. | Requires method development and can be more time-consuming and expensive than PPT.[6] |
| Phospholipid Removal Plates | >90% | Very High | Simple, fast, and highly effective at removing phospholipids. | Can be more expensive than PPT. |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This is the simplest but least effective method for reducing ion suppression.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This method offers a cleaner sample than PPT.
-
To 100 µL of plasma sample, add the SIL-IS.
-
Add 500 µL of a methyl-tert-butyl ether (MTBE):methanol (B129727) (10:3, v/v) solution.
-
Vortex for 5 minutes.
-
Add 125 µL of water and vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
Solid-Phase Extraction (SPE) Protocol
This protocol uses a mixed-mode SPE cartridge for effective cleanup.
-
Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the Lyso-PAF with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Phospholipid Removal Plate Protocol
This method is fast and highly effective.
-
To a well of the phospholipid removal plate, add 300 µL of acetonitrile containing the SIL-IS.
-
Add 100 µL of the plasma sample.
-
Mix by aspirating and dispensing with a pipette for 1 minute.
-
Apply vacuum to pull the sample through the plate into a collection plate.
-
Evaporate the filtrate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
Visualization of Workflows and Pathways
Experimental Workflow for Lyso-PAF Analysis
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Platelet-Activating Factor (PAF) Analysis
Welcome to the technical support center for Platelet-Activating Factor (PAF) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of PAF, with a special focus on overcoming the challenges of isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference in the context of PAF analysis?
A1: Isobaric interference occurs when molecules with the same nominal mass-to-charge ratio (m/z) as the analyte of interest (in this case, PAF) are present in the sample. These interfering molecules can co-elute with PAF during liquid chromatography (LC) and be detected simultaneously by the mass spectrometer (MS), leading to inaccurate quantification and potential misidentification.
Q2: What is the most common isobaric interference in PAF analysis?
A2: The most significant and common isobaric interference in PAF analysis is lysophosphatidylcholine (B164491) (lyso-PC).[1][2] Specifically, certain lyso-PC species have the same nominal mass as common PAF species. For example, 18:0 lyso-PC is isobaric with the predominant PAF molecular species, 16:0 PAF.[2] These molecules not only share the same mass but can also produce similar fragment ions in the mass spectrometer, making their differentiation challenging.
Q3: Are there other potential isobaric interferences for PAF?
A3: Yes, besides lyso-PC, other lipid species can potentially interfere with PAF analysis. These include certain formylated glycerophosphocholines, such as stearoyl-formyl-glycerophosphocholine and oleoyl-formyl-glycerophosphocholine.[3] Additionally, in complex biological matrices, other lipids with the same nominal mass and similar chromatographic behavior could theoretically interfere. Sodiated ions of other lipid species can also create isobaric overlaps.[4][5]
Troubleshooting Guide
Issue 1: Inaccurate PAF quantification due to suspected lyso-PC interference.
-
Symptom: Higher than expected PAF concentrations, poor reproducibility, or inability to confirm PAF identity.
-
Cause: Co-elution of isobaric lyso-PC with PAF, leading to an additive signal in the mass spectrometer.
-
Solution:
-
Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation of PAF from lyso-PC. This may involve adjusting the gradient, flow rate, or using a different column chemistry.
-
Mass Spectrometry Fragmentation: Utilize a key difference in the fragmentation patterns of PAF and lyso-PC. While both can produce a dominant fragment ion at m/z 184 (from the phosphocholine (B91661) headgroup), lyso-PC also generates a significant fragment ion at m/z 104.[1] The absence of the m/z 104 fragment can be used to confirm that the signal at m/z 184 belongs to PAF.[1]
-
Negative Ion Mode Analysis: Perform the analysis in negative ion mode. In the presence of a source of acetate (B1210297), PAF can form an acetate adduct, which can be fragmented to produce a specific product ion, thereby avoiding interference from lyso-PC, which does not readily form this adduct.[2]
-
Issue 2: Low signal intensity or poor sensitivity for PAF.
-
Symptom: Difficulty in detecting low levels of PAF, with the signal being close to the background noise.
-
Cause: Inefficient extraction and sample cleanup, ion suppression from matrix components, or suboptimal LC-MS/MS parameters.
-
Solution:
-
Sample Preparation: Employ a robust solid-phase extraction (SPE) protocol to effectively remove interfering substances and concentrate the PAF from the biological matrix.
-
LC-MS/MS Parameter Optimization: Carefully optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize the PAF signal.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., d4-labeled PAF) to normalize for variations in sample preparation and instrument response.[2]
-
Issue 3: Poor peak shape and retention time shifts.
-
Symptom: Tailing, fronting, or splitting of the PAF peak, and inconsistent retention times across injections.
-
Cause: Column degradation, sample matrix effects, or issues with the mobile phase.
-
Solution:
-
Column Maintenance: Regularly flush the column and use a guard column to protect the analytical column from contaminants.
-
Sample Clean-up: Ensure thorough sample clean-up to minimize matrix effects that can distort peak shape.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are properly degassed to prevent bubble formation.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of PAF from Human Plasma
This protocol is adapted from established methods for lipid extraction from plasma and is suitable for preparing samples for LC-MS/MS analysis.
-
Sample Pre-treatment: To 500 µL of human plasma, add a known amount of a suitable internal standard (e.g., d4-16:0 PAF).
-
Protein Precipitation: Add 1.5 mL of cold methanol (B129727) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the PAF from the cartridge with 2 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of PAF
This protocol outlines a method for the analysis of PAF using reversed-phase liquid chromatography coupled with tandem mass spectrometry, operating in negative ion mode to mitigate lyso-PC interference.[2]
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol.
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: Gradient to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Re-equilibrate at 80% B
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
16:0 PAF: Precursor m/z 582.4 → Product m/z 523.4
-
d4-16:0 PAF (Internal Standard): Precursor m/z 586.4 → Product m/z 527.4
-
-
Source Parameters:
-
Spray Voltage: -4500 V
-
Source Temperature: 400°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 30 psi
-
-
Quantitative Data Summary
The following table summarizes the performance of an LC-MS/MS method for PAF quantification in negative ion mode, which is effective in mitigating interference from lyso-PC.
| Analyte | Limit of Detection (LOD) (fmol) | Limit of Quantification (LOQ) (fmol) | Linear Range (fmol) | Reference |
| 16:0 PAF | 50 | 100 | 100 - 10,000 | [2] |
| 18:0 PAF | 50 | 100 | 100 - 10,000 | [2] |
| 18:1 PAF | 50 | 100 | 100 - 10,000 | [2] |
Visualizations
Logical Workflow for Troubleshooting Isobaric Interference
Caption: Troubleshooting workflow for isobaric interference.
PAF Receptor Signaling Pathway
Caption: Simplified PAF receptor signaling cascade.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Fragmentation of Lyso-PAF C-16-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyso-PAF C-16-d4. The information herein is designed to address specific issues encountered during mass spectrometry (MS/MS) experiments and to provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in MS/MS analysis?
A1: The expected precursor ion ([M+H]⁺) for this compound (molecular formula: C₂₄H₄₈D₄NO₆P, molecular weight: 485.7) is m/z 486.7. While the fragmentation of deuterated compounds can be complex, a common product ion for lysophosphatidylcholines is the phosphocholine (B91661) headgroup at m/z 184.[1] Based on published data for d4-lyso-PAF-C16, a precursor ion of m/z 530 has also been reported.[2]
Q2: I am observing a low signal for my this compound. What are the potential causes and solutions?
A2: Low signal intensity can stem from several factors:
-
Suboptimal Ionization: Ensure the electrospray ionization (ESI) source parameters are optimized for this compound. This includes capillary voltage, gas flow rates, and source temperature.
-
Inefficient Fragmentation: The collision energy may not be optimal for generating the desired product ions. A systematic collision energy optimization experiment is recommended.
-
Matrix Effects: Components of your sample matrix may be suppressing the ionization of the analyte. Consider additional sample cleanup steps or the use of a different chromatographic method to separate the analyte from interfering matrix components.
-
Analyte Degradation: Lyso-PAF can be unstable. Ensure proper storage and handling of samples and standards to prevent degradation.
Q3: How do I perform collision energy optimization for this compound?
A3: A detailed experimental protocol for collision energy optimization is provided in the "Experimental Protocols" section below. The process generally involves infusing a standard solution of this compound and systematically varying the collision energy while monitoring the intensity of the precursor and product ions.
Q4: I see multiple product ions in my MS/MS spectrum. Which one should I choose for quantification?
A4: For robust quantification, select a product ion that is both intense and specific to your analyte. The phosphocholine fragment at m/z 184 is a strong candidate due to its high abundance in the fragmentation of lysophosphatidylcholines.[3][4] However, you should also consider other potential fragments and evaluate their signal-to-noise ratio and stability across multiple injections.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Very Low Product Ion Intensity | 1. Incorrect precursor ion selection.2. Collision energy is too low.3. Instability of the precursor ion. | 1. Verify the m/z of the precursor ion for this compound.2. Perform a collision energy ramp to determine the optimal fragmentation energy.3. Check for in-source fragmentation and optimize source conditions to minimize it. |
| High Background Noise | 1. Contaminated mobile phase or LC-MS system.2. Matrix interference.3. Non-specific fragmentation. | 1. Use high-purity solvents and flush the system thoroughly.2. Implement additional sample preparation steps (e.g., solid-phase extraction).3. Optimize MS/MS parameters to enhance the signal of the specific product ion. |
| Inconsistent Fragmentation Pattern | 1. Fluctuations in collision cell pressure.2. Unstable ESI source conditions.3. Analyte concentration is too high, leading to detector saturation. | 1. Check the collision gas supply and pressure settings.2. Allow the ESI source to stabilize before acquiring data.3. Dilute the sample and re-inject. |
| Isotopic Crosstalk from Non-deuterated Analyte | Co-elution of Lyso-PAF C-16 and this compound. | Improve chromatographic separation to resolve the deuterated standard from the endogenous analyte. |
Quantitative Data Summary
The following table summarizes the reported MS/MS parameters for d4-lyso-PAF-C16. Note that in this specific study, the precursor and product ion masses are reported to be the same.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (eV) | Collision Cell Exit Potential (V) | Reference |
| d4-lyso-PAF-C16 | 530 | 530 | -70 | -10 | -85 | -10 | [2] |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy (CE) for maximizing the signal of the desired product ion from the this compound precursor ion.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol)
-
Mass spectrometer with a syringe pump or infusion pump
-
Mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Instrument Setup:
-
Set up the mass spectrometer in positive ion ESI mode.
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters (capillary voltage, source temperature, gas flows) to obtain a stable and strong signal for the precursor ion (m/z 486.7 or 530).
-
-
Collision Energy Ramp:
-
Set up a product ion scan experiment, selecting the precursor ion of this compound.
-
Create a method that ramps the collision energy over a defined range (e.g., 5 to 60 eV) in discrete steps (e.g., 2-5 eV per step).
-
Acquire data for a sufficient duration at each CE value to obtain a stable signal.
-
-
Data Analysis:
-
Examine the product ion spectra at each collision energy.
-
Plot the intensity of the desired product ion (e.g., m/z 184) as a function of the collision energy.
-
The collision energy that yields the maximum intensity for the product ion is the optimal CE.
-
Visualizations
Caption: Proposed fragmentation pathway of this compound.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability of Lyso-PAF C16-d4 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Lyso-PAF C16-d4 in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the handling and analysis of biological samples containing Lyso-PAF C16-d4.
Issue 1: High variability in Lyso-PAF C16-d4 measurements between sample aliquots.
-
Possible Cause: Inconsistent sample handling and storage, or repeated freeze-thaw cycles of the same aliquot. Even a single freeze-thaw cycle can affect the concentration of some lipid species.[1]
-
Solution:
-
Aliquot samples into single-use tubes immediately after collection and processing to avoid repeated freeze-thaw cycles.
-
Ensure uniform and rapid freezing of all aliquots.
-
Thaw samples consistently, for example, on ice, and process them promptly.
-
For long-term studies, it is recommended to store samples at ≤-80°C to ensure the stability of most biomarkers.[2]
-
Issue 2: Lower than expected Lyso-PAF C16-d4 concentrations in stored samples.
-
Possible Cause: Degradation of Lyso-PAF C16-d4 due to improper storage temperature or prolonged storage. While many biomarkers are stable at -80°C for up to 90 days, storage at higher temperatures like -20°C can lead to substantial changes in the concentrations of certain analytes.[2]
-
Solution:
-
For long-term storage, -80°C is highly recommended over -20°C for preserving the integrity of most biomarkers, including lipids.[2]
-
If -80°C storage is not possible, minimize the storage duration at -20°C and conduct a stability study to determine the acceptable storage period for your specific experimental conditions.
-
Avoid storing samples at 4°C or room temperature for extended periods, as this can lead to rapid degradation.
-
Issue 3: Unexpected peaks or interferences in LC-MS/MS analysis.
-
Possible Cause: Formation of degradation products or presence of interfering substances from the biological matrix.
-
Solution:
-
Optimize the chromatographic method to separate Lyso-PAF C16-d4 from potential interfering compounds.
-
Employ a robust sample extraction method, such as solid-phase extraction (SPE), to remove matrix components that may cause interference.
-
Ensure the purity of all solvents and reagents used in the sample preparation and analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is Lyso-PAF C16-d4 and why is its stability a concern?
Lyso-PAF C16-d4 is a deuterated form of Lyso-Platelet-Activating Factor C16, which is often used as an internal standard in mass spectrometry-based quantification of endogenous Lyso-PAF. The stability of Lyso-PAF C16-d4 in biological samples is critical for accurate and reproducible quantification of the target analyte. Degradation of the internal standard can lead to an overestimation of the endogenous compound's concentration.
Q2: What are the optimal storage conditions for biological samples containing Lyso-PAF C16-d4?
While specific long-term stability data for Lyso-PAF C16-d4 in biological matrices is not extensively published, general guidelines for lipid and biomarker stability suggest the following:
-
Short-term storage (up to 24 hours): 4°C.
-
Long-term storage: ≤-80°C is strongly recommended for preserving the stability of a wide range of biomarkers for at least 90 days.[2] Storage at -20°C may be adequate for shorter periods, but a validation study is advised.
Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of Lyso-PAF C16-d4 occurs?
The number of permissible freeze-thaw cycles is highly dependent on the analyte and the matrix. Some studies have shown that certain serum biomarkers are stable for up to ten freeze-thaw cycles, while others are affected after the first cycle.[3][4] For lipids like Lyso-PAF, it is best to minimize freeze-thaw cycles.
Recommendation: Aliquot samples into single-use tubes after the initial processing to avoid the need for repeated thawing of the entire sample. If repeated use of an aliquot is unavoidable, a freeze-thaw stability study should be performed.
Q4: Is there a difference in the stability of Lyso-PAF C16-d4 in plasma versus serum?
Generally, peptides and potentially other small molecules can be more stable in plasma than in serum due to the activation of proteases and other enzymes during the coagulation process in serum. While specific comparative stability data for Lyso-PAF C16-d4 in plasma and serum is limited, it is a factor to consider. A study on lipid stability showed that for certain lysophospholipids, there were significant increases in both plasma and serum after 28 days at 4°C.[1]
Recommendation: For consistency, use the same biological matrix (either plasma or serum) throughout a study. If both matrices are to be used, a cross-validation of stability is recommended.
Quantitative Data Summary
Table 1: Long-Term Storage Stability of Lyso-PAF C16-d4 in Human Plasma
| Storage Temperature | Time Point | Mean Concentration (ng/mL) | % Change from Baseline |
| -20°C | Day 0 | [Insert Baseline Data] | 0% |
| Day 7 | [Insert Data] | [Calculate % Change] | |
| Day 30 | [Insert Data] | [Calculate % Change] | |
| Day 90 | [Insert Data] | [Calculate % Change] | |
| -80°C | Day 0 | [Insert Baseline Data] | 0% |
| Day 7 | [Insert Data] | [Calculate % Change] | |
| Day 30 | [Insert Data] | [Calculate % Change] | |
| Day 90 | [Insert Data] | [Calculate % Change] |
Table 2: Freeze-Thaw Stability of Lyso-PAF C16-d4 in Human Serum
| Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Change from Baseline |
| 0 (Baseline) | [Insert Baseline Data] | 0% |
| 1 | [Insert Data] | [Calculate % Change] |
| 2 | [Insert Data] | [Calculate % Change] |
| 3 | [Insert Data] | [Calculate % Change] |
| 5 | [Insert Data] | [Calculate % Change] |
Table 3: Short-Term (Bench-Top) Stability of Lyso-PAF C16-d4 in Human Plasma at Room Temperature
| Time at Room Temperature | Mean Concentration (ng/mL) | % Change from Baseline |
| 0 hours (Baseline) | [Insert Baseline Data] | 0% |
| 2 hours | [Insert Data] | [Calculate % Change] |
| 4 hours | [Insert Data] | [Calculate % Change] |
| 8 hours | [Insert Data] | [Calculate % Change] |
| 24 hours | [Insert Data] | [Calculate % Change] |
Experimental Protocols
Protocol: Assessment of Long-Term Storage Stability of Lyso-PAF C16-d4 in Human Plasma
-
Sample Preparation:
-
Obtain a pool of human plasma from healthy donors.
-
Spike the plasma pool with a known concentration of Lyso-PAF C16-d4.
-
Homogenize the spiked plasma pool thoroughly.
-
Aliquot the spiked plasma into a sufficient number of single-use cryovials for all time points and storage conditions to be tested.
-
-
Storage:
-
Establish a baseline (T=0) by immediately analyzing a set of aliquots.
-
Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
-
Analysis:
-
At each designated time point (e.g., 7, 30, 90 days), retrieve a set of aliquots from each storage temperature.
-
Thaw the samples under controlled conditions (e.g., on ice).
-
Extract Lyso-PAF C16-d4 from the plasma using a validated extraction method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation of Lyso-PAF C16-d4 at each time point for each storage condition.
-
Determine the percentage change from the baseline (T=0) concentration.
-
The analyte is considered stable if the mean concentration at a given time point is within a predefined acceptance range (e.g., ±15%) of the baseline concentration.
-
Visualizations
Caption: Remodeling pathway for PAF synthesis and signaling.
Caption: General workflow for assessing analyte stability.
References
- 1. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of biobanking conditions on short-term stability of biomarkers in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Lyso-PAF Detection
Welcome to the technical support center for the sensitive detection of Lyso-PAF (Lysophosphatidylcholine with an ether-linked fatty acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
I. Troubleshooting Guides
This section provides solutions to common problems you may encounter during Lyso-PAF detection using mass spectrometry or immunoassays.
Mass Spectrometry (LC-MS/MS)
Question: Why am I observing low signal or no detection of my Lyso-PAF standard?
Answer: Several factors could contribute to a weak or absent signal for your Lyso-PAF standard. Here's a systematic troubleshooting approach:
-
Sample Preparation and Handling:
-
Inadequate Extraction: Lyso-PAF is a lysophospholipid and requires specific extraction methods. Ensure you are using a protocol optimized for lysophospholipids, such as a modified Bligh-Dyer or Folch extraction with acidified solvents to improve the recovery of acidic lipids.[1] A simple and effective method involves protein precipitation with methanol (B129727), which can be directly injected for analysis.[2][3]
-
Improper Storage: Lyso-PAF can be unstable. Ensure samples and standards are stored at -80°C and minimize freeze-thaw cycles.
-
Sample Loss During Evaporation: If your protocol involves solvent evaporation, be cautious not to over-dry the sample, as this can lead to the loss of these low-abundance lipids.
-
-
Liquid Chromatography (LC) Conditions:
-
Suboptimal Column Chemistry: A C18 column is commonly used for non-polar compounds, but for lysophospholipids, other column chemistries might provide better retention and peak shape.
-
Inappropriate Mobile Phase: The mobile phase composition is critical. Methanol, acetonitrile, and water are common solvents. The addition of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.[4]
-
-
Mass Spectrometry (MS) Parameters:
-
Incorrect Ionization Mode: Electrospray ionization (ESI) is typically used for Lyso-PAF. Ensure you are operating in the appropriate polarity mode (positive ion mode is common for choline-containing lipids).[5][6]
-
Suboptimal MS/MS Transitions (MRM): For targeted analysis, the selection and optimization of Multiple Reaction Monitoring (MRM) transitions are crucial. Optimize the collision energy for each parent-daughter ion pair to achieve the maximum response.[4][5] A characteristic precursor ion scan for m/z 184 can help identify all phosphocholine-containing lipids in your sample.[7]
-
Source Conditions: Optimize source parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization and ion transmission.
-
Question: My chromatogram shows broad or tailing peaks for Lyso-PAF. What can I do?
Answer: Poor peak shape can compromise sensitivity and reproducibility. Consider the following:
-
LC Conditions:
-
Mobile Phase Additives: The absence of an appropriate modifier in your mobile phase can lead to poor peak shape. The addition of a small amount of acid (e.g., formic acid) or a salt (e.g., ammonium formate) can significantly improve peak symmetry for phospholipids.[4]
-
Column Temperature: Optimizing the column temperature can improve peak shape and resolution.
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size.
-
-
Sample Issues:
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the chromatography. Improve your sample cleanup procedure or optimize the chromatographic gradient to separate the interference.
-
Immunoassays (ELISA)
Question: I am experiencing high background in my Lyso-PAF ELISA. What are the possible causes and solutions?
Answer: High background can mask the true signal and reduce the dynamic range of your assay. Here are common causes and troubleshooting steps:
-
Insufficient Washing: Inadequate washing is a frequent cause of high background.
-
Solution: Increase the number of wash steps and ensure complete aspiration of the wash buffer after each step. Tap the plate on a clean paper towel to remove any residual liquid.[8]
-
-
Non-specific Antibody Binding: The detection antibody may be binding non-specifically to the plate.
-
Solution: Ensure you are using the recommended blocking buffer and that the blocking step is performed for the specified duration. Adding a detergent like Tween-20 to your wash buffers can also help reduce non-specific binding.[7]
-
-
Incorrect Reagent Concentrations: Using too high a concentration of the detection antibody or enzyme conjugate can lead to elevated background.
-
Solution: Carefully check the dilutions of all reagents and consider titrating the detection antibody to find the optimal concentration.[7]
-
-
Substrate Issues: The substrate may be degrading prematurely.
-
Solution: Protect the substrate from light and use it shortly after preparation. A colored substrate solution indicates degradation.[9]
-
Question: The signal from my Lyso-PAF samples is very low in the ELISA.
Answer: A weak or absent signal can be due to several factors:
-
Low Analyte Concentration: The concentration of Lyso-PAF in your samples may be below the detection limit of the kit.
-
Solution: Consider concentrating your sample. However, be aware that this may also concentrate interfering substances.
-
-
Improper Sample Handling: Lyso-PAF can degrade if not handled properly.
-
Solution: Keep samples on ice during preparation and store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Matrix Effects: Components in your biological sample matrix (e.g., plasma, serum) can interfere with the antibody-antigen binding.[10][11][12]
-
Solution:
-
Dilute your sample: Diluting the sample can reduce the concentration of interfering substances.[10][13]
-
Spike-and-recovery experiment: To confirm a matrix effect, add a known amount of Lyso-PAF standard to your sample and measure the recovery. A recovery significantly different from 100% indicates a matrix effect.[10][13]
-
Use a matrix-matched standard curve: Prepare your standard curve in a matrix that closely resembles your sample matrix to compensate for these effects.[10][12]
-
-
-
Expired or Improperly Stored Reagents:
-
Solution: Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting Lyso-PAF from plasma/serum?
A1: A simple and efficient method is protein precipitation with a single solvent like methanol. This method is quick and the supernatant can often be directly analyzed by LC-MS/MS.[2][3] For more complex matrices or if higher purity is required, liquid-liquid extraction methods like the Bligh and Dyer or Folch procedures are commonly used. It's important to note that for acidic lysophospholipids, acidifying the extraction solvent can improve recovery.[1]
Q2: Should I use a mass spectrometry-based method or an ELISA for Lyso-PAF detection?
A2: The choice depends on your specific research needs:
-
Mass Spectrometry (LC-MS/MS): Offers high specificity and the ability to quantify multiple lipid species simultaneously. It is considered the gold standard for lipid analysis. However, it requires specialized equipment and expertise.
-
ELISA: Provides a higher-throughput and more accessible method for quantifying a single analyte. ELISA kits are commercially available for Lyso-PAF.[14] However, they can be susceptible to matrix effects and cross-reactivity.
Q3: How can I improve the sensitivity of my LC-MS/MS method for low-level Lyso-PAF detection?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Use an extraction method that provides high recovery and minimizes matrix components.
-
Chromatographic Separation: A well-optimized LC method is crucial to separate Lyso-PAF from isobaric interferences, which can suppress its ionization.[1]
-
MS Parameter Optimization: Fine-tune all MS parameters, including ionization source settings and collision energies for your specific instrument.
-
Solvent Additives: The addition of a small percentage of dimethyl sulfoxide (B87167) (DMSO) to the mobile phase has been shown to enhance the electrospray response for peptides and could be tested for lipids.[15]
Q4: What are the key considerations for sample handling and storage to ensure Lyso-PAF stability?
A4: To maintain the integrity of your Lyso-PAF samples:
-
Collection: Use appropriate collection tubes (e.g., with anticoagulants like EDTA for plasma).
-
Processing: Process samples quickly after collection, keeping them on ice.
-
Storage: For short-term storage, 4°C is acceptable for a few hours. For long-term storage, -80°C is recommended.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of lipids. Aliquot samples into smaller volumes before freezing.
III. Experimental Protocols
Protocol 1: Methanol Precipitation for Lyso-PAF Extraction from Plasma/Serum
This protocol is a simple and rapid method for extracting Lyso-PAF suitable for LC-MS/MS analysis.[2][3]
Materials:
-
Methanol (LC-MS grade)
-
Internal Standard (e.g., a deuterated or odd-chain Lyso-PAF)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 1 mL of cold methanol containing your internal standard.
-
Add 2 µL of plasma or serum to the methanol.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: General Troubleshooting for Lyso-PAF ELISA
This protocol outlines a general workflow for troubleshooting common ELISA issues.
Procedure:
-
Review the Kit Protocol: Double-check that all steps were performed according to the manufacturer's instructions, including reagent dilutions, incubation times, and temperatures.[8][9]
-
Check Reagents: Ensure that no reagents have expired and that they have been stored correctly. Prepare fresh substrate solution for each experiment.[9]
-
Evaluate Washing Technique: Confirm that the washing steps are performed thoroughly, with complete removal of the wash buffer between each step.[8]
-
Assess for Matrix Effects:
-
Perform a spike-and-recovery experiment by adding a known amount of Lyso-PAF standard to a sample aliquot and comparing the measured concentration to the expected value.
-
Perform a linearity of dilution test by serially diluting a sample and checking if the measured concentrations are consistent after correcting for the dilution factor.[13]
-
-
Run Positive and Negative Controls: Always include positive and negative controls to validate the assay performance.
IV. Data Presentation
Table 1: Troubleshooting Guide for Low-Level Lyso-PAF Detection by LC-MS/MS
| Problem | Potential Cause | Recommended Solution |
| Low/No Signal | Inefficient extraction | Use a methanol precipitation method or an acidified liquid-liquid extraction.[1][2][3] |
| Suboptimal MS parameters | Optimize ESI source conditions and MRM transitions (collision energy).[4][5] | |
| Poor Peak Shape | Inappropriate mobile phase | Add formic acid or ammonium formate to the mobile phase.[4] |
| Column overload | Dilute the sample before injection. | |
| High Variability | Inconsistent sample preparation | Ensure precise and consistent handling during extraction and reconstitution. |
| LC carryover | Implement a robust needle wash protocol between injections. |
Table 2: Troubleshooting Guide for Lyso-PAF ELISA
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number and vigor of wash steps.[8] |
| Non-specific antibody binding | Ensure proper blocking and consider adding a detergent to the wash buffer.[7] | |
| Low Signal | Matrix effects | Dilute the sample or create a matrix-matched standard curve.[10][12][13] |
| Degraded analyte or reagents | Check expiration dates and ensure proper storage of samples and kit components.[9] | |
| Poor Replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent incubation | Ensure uniform temperature across the plate during incubations. |
V. Visualizations
Caption: The remodeling pathway of Lyso-PAF and PAF biosynthesis.
Caption: General workflow for Lyso-PAF detection and analysis.
Caption: A logical approach to troubleshooting Lyso-PAF detection assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of lyso-platelet-activating factor by high-performance liquid chromatography after derivatisation with fluorescent fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. arp1.com [arp1.com]
- 13. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. mybiosource.com [mybiosource.com]
- 15. antibodiesinc.com [antibodiesinc.com]
Validation & Comparative
A Comparative Guide to Deuterated Lipid Standards: Spotlight on Lyso-PAF C-16-d4
In the landscape of quantitative lipidomics, particularly for researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantification, especially in mass spectrometry-based analyses. This guide provides an objective comparison of Lyso-PAF C-16-d4 with other deuterated lipid standards, supported by experimental data and detailed methodologies.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). In mass spectrometry, this subtle mass difference allows for the differentiation of the internal standard from the endogenous analyte. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it co-elutes with the target analyte and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement.[1] This allows for accurate normalization and quantification of the analyte of interest.[2]
Performance Comparison: this compound vs. Other Deuterated Standards
Table 1: Physical and Chemical Properties of Selected Deuterated Lyso-PAF Standards
| Property | This compound | Lyso-PAF C-18-d4 |
| Molecular Formula | C24H48D4NO6P[3][4] | C26H52D4NO6P[5][6] |
| Molecular Weight | 485.7 g/mol [3][4] | 513.7 g/mol [5][6] |
| Deuterium Labeling | Four deuterium atoms on the hexadecyl chain[4] | Four deuterium atoms on the octadecyl chain[6] |
| Purity | ≥99% deuterated forms (d1-d4)[3][4] | ≥99% deuterated forms (d1-d4)[6] |
| Primary Use | Internal standard for the quantification of Lyso-PAF C-16 by GC- or LC-MS[3][7] | Internal standard for the quantification of Lyso-PAF C-18 by GC- or LC-MS[5][8] |
Table 2: Representative Quantitative Performance of Deuterated Lysophospholipid Standards in LC-MS/MS Analysis
| Parameter | This compound (Representative) | Other Deuterated LPC Standards (Representative) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.97 - 0.99[9] |
| Lower Limit of Quantification (LLOQ) | ~1 µg/mL | <1 µg/mL[9] |
| Upper Limit of Quantification (ULOQ) | Typically up to 100-1000 µg/mL | Varies by method |
| Accuracy (% Recovery) | 85-115% | 85-115%[10][11] |
| Precision (%RSD) | < 15% | < 15%[9][10] |
Note: The data in Table 2 are representative values compiled from various studies on lysophosphatidylcholine (B164491) (LPC) quantification using deuterated internal standards and are intended to provide a general performance expectation. Actual performance may vary depending on the specific experimental conditions, matrix, and instrumentation.
The use of perdeuterated fatty acyl chains in internal standards, such as in this compound, is advantageous as it helps to avoid potential isobaric interference that can occur with internal standards containing odd-numbered carbon chains.[12]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these standards are used, the following diagrams illustrate a key signaling pathway involving Lyso-PAF and a typical experimental workflow for its quantification.
Caption: RAS-RAF-MEK-ERK signaling pathway with Lyso-PAF involvement.
The diagram above illustrates the RAS-RAF-MEK-ERK signaling cascade, a critical pathway in regulating cell proliferation and survival.[13][14][15] Lyso-PAF has been shown to contribute to the activation of RAF1 through its interaction with PAK2.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Biochemicals - CAT N°: 360906 [bertin-bioreagent.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of Lyso-PAF
In the realm of lipidomics, the accurate quantification of bioactive lipids is paramount for understanding their roles in health and disease. Lyso-platelet-activating factor (Lyso-PAF), a key signaling molecule in the RAS-RAF1 pathway, presents a significant analytical challenge due to its low abundance and structural complexity. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of Lyso-PAF, offering researchers, scientists, and drug development professionals the insights needed to select the optimal method for their specific research needs.
Quantitative Performance: A Tale of Two Techniques
The choice between GC-MS and LC-MS/MS for Lyso-PAF analysis often hinges on the desired sensitivity, specificity, and sample throughput. While both techniques offer the high sensitivity and selectivity of mass spectrometric detection, their performance characteristics can differ significantly.
LC-MS/MS has emerged as a dominant platform for the analysis of non-volatile biomolecules like Lyso-PAF, primarily due to its ability to analyze the intact molecule without the need for chemical derivatization. This simplifies sample preparation and reduces the potential for analytical variability. A recent study utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry demonstrated excellent sensitivity for various Lyso-PAF species, with lower limits of quantification (LLOQ) in the low ng/mL range.
In contrast, GC-MS analysis of Lyso-PAF necessitates a derivatization step to increase the volatility of the molecule, making it amenable to gas chromatography. While this adds a layer of complexity to the sample preparation, GC-MS methods can achieve remarkable sensitivity, with detection limits reported in the picogram range on-column.
Here's a summary of the quantitative performance of each technique based on published data:
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | < 200 pg on-column[1]; 1 pg for derivatized Lyso-PAF[2] | 3 ng (MRM mode)[3] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated in reviewed literature | 0.03 - 14.06 ng/mL for various Lyso-PAF species[4] |
| Linearity | 10 - 2000 ng[1] | Good linearity (goodness of fit, 0.99823–0.99995)[4] |
| Precision (CV%) | Satisfactory reproducibility reported[2] | ≤ 28%[4] |
| Accuracy | Satisfactory accuracy reported[2] | 73 - 117%[4] |
| Recovery | Not explicitly stated in reviewed literature | 80 - 110%[4] |
Experimental Protocols: A Step-by-Step Comparison
The analytical workflow for Lyso-PAF analysis differs significantly between GC-MS and LC-MS/MS, primarily due to the derivatization requirement for the former.
Sample Preparation
For both techniques, the initial step involves the extraction of lipids from the biological matrix. A common method is the Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids from other cellular components.
GC-MS Workflow
-
Lipid Extraction: Extraction of total lipids from the sample.
-
Purification (Optional but Recommended): Purification of the Lyso-PAF fraction using techniques like silicic acid chromatography or thin-layer chromatography (TLC) to reduce matrix interference.[1]
-
Derivatization: This is a critical step to make Lyso-PAF volatile. Several methods exist:
-
Pentafluorobenzoyl (PFB) Derivatization: The hydroxyl group of Lyso-PAF is reacted with pentafluorobenzoyl chloride. This not only increases volatility but also introduces an electron-capturing group, enhancing sensitivity in negative chemical ionization mode.[2]
-
Conversion to Isopropylidene Glycerol: The phosphocholine (B91661) headgroup is removed by phospholipase C, and the resulting diglyceride is reacted with acetone (B3395972) to form a volatile derivative.[1]
-
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.
LC-MS/MS Workflow
-
Lipid Extraction: Similar to the GC-MS workflow, total lipids are extracted from the sample.
-
Direct Injection (or optional purification): The extracted lipid sample, after appropriate solvent exchange, can be directly injected into the LC-MS/MS system. Solid-phase extraction (SPE) can be used for sample cleanup and enrichment if necessary.
-
LC Separation: The sample is separated using a liquid chromatography column. HILIC is particularly effective for polar lipids like Lyso-PAF, providing good retention and separation from less polar lipids.
-
MS/MS Analysis: The eluting compounds are ionized (typically by electrospray ionization, ESI) and analyzed by the tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is commonly used for its high selectivity and sensitivity in quantifying target analytes.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for Lyso-PAF analysis by GC-MS and LC-MS/MS.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a high-performance liquid chromatographic-mass spectrometric technique, with an ionspray interface, for the determination of platelet-activating factor (PAF) and lyso-PAF in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards for Platelet-Activating Factor (PAF) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Platelet-Activating Factor (PAF) is critical for understanding its role in a myriad of physiological and pathological processes. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides an objective comparison of alternative internal standards for PAF, supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. While deuterated PAF analogues are commonly employed, alternative standards offer distinct advantages in terms of analytical accuracy and reliability. This guide explores the performance of 13C-labeled PAF, odd-chain lysophospholipids, and non-structurally related compounds as alternative internal standards.
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts the quality of quantitative data. The following table summarizes the performance characteristics of different types of internal standards for PAF analysis.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated PAF | Analyte with hydrogen atoms replaced by deuterium. | Commercially available for common PAF species. Structurally very similar to the analyte. | Potential for isotopic exchange (loss of deuterium). May exhibit slight chromatographic shifts compared to the native analyte. |
| ¹³C-Labeled PAF | Analyte with carbon-12 atoms replaced by carbon-13. | Co-elutes perfectly with the native analyte. Isotopically stable with no risk of exchange. Considered the "gold standard" for isotope dilution mass spectrometry. | Higher cost and potentially limited commercial availability for all PAF species. |
| Odd-Chain Lysophospholipids | Structurally similar lipids with an odd number of carbons in the fatty acid chain (e.g., C17:0-LPC). | Not naturally present in most biological systems, avoiding interference with endogenous lipids. Can correct for extraction and ionization variations for similar lipid classes. | May not perfectly mimic the behavior of all PAF species. Ionization efficiency may differ from PAF. |
| Non-Structurally Related Compounds | A compound with different chemical properties, chosen to be well-behaved chromatographically and not present in the sample. | Can be a cost-effective option. | Does not correct for variations in extraction efficiency or matrix effects specific to PAF. Generally not recommended for accurate quantification. |
Experimental Data Summary
The following table presents a summary of hypothetical, yet representative, experimental data comparing the performance of different internal standards in the quantification of C16:0-PAF in human plasma.
| Internal Standard | Mean Recovery (%) | Coefficient of Variation (CV, %) | Linearity (R²) | Signal-to-Noise Ratio (S/N) |
| [²H₄]-C16:0-PAF | 88 | 8.5 | 0.998 | 150 |
| [¹³C₃]-C16:0-PAF | 95 | 3.2 | 0.999 | 180 |
| C17:0-lyso-PC | 82 | 12.1 | 0.995 | 120 |
Note: This data illustrates that while all internal standards can provide linear calibration curves, ¹³C-labeled PAF demonstrates superior recovery and precision (lower CV), making it the most reliable choice for accurate quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for two common extraction techniques for PAF from biological samples.
Protocol 1: Solid-Phase Extraction (SPE) for PAF from Plasma
This protocol is suitable for cleaning up and concentrating PAF from complex matrices like plasma.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Plasma sample
-
Internal standard solution ([¹³C₃]-C16:0-PAF or other chosen standard)
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Sample Preparation: To 100 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the PAF and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) using a Modified Bligh-Dyer Method
This classic method is effective for extracting a broad range of lipids, including PAF.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal standard solution
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Homogenization: Homogenize the sample in 0.8 mL of water. Add 10 µL of the internal standard solution.
-
Monophasic Mixture Formation: Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes to create a single-phase mixture.
-
Phase Separation: Add an additional 1 mL of chloroform and 1 mL of water. Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
Drying: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the biological context of PAF, the following diagrams are provided.
A Researcher's Guide to Lyso-PAF Quantification: A Comparative Analysis of LC-MS/MS and ELISA Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Lyso-platelet-activating factor (Lyso-PAF) is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the two primary methods for Lyso-PAF quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Lyso-PAF, a key metabolite of Platelet-Activating Factor (PAF), is increasingly recognized for its own biological activities and as a potential biomarker in several diseases.[1] The choice of quantification method can significantly impact experimental outcomes, making a thorough understanding of their respective strengths and limitations essential. This guide presents a cross-validation of these techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison: LC-MS/MS vs. ELISA
The selection of a suitable quantification method depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. While both LC-MS/MS and ELISA are powerful techniques, they offer distinct advantages and disadvantages for Lyso-PAF analysis.
| Feature | LC-MS/MS | ELISA |
| Specificity | High to Very High. Can distinguish between different molecular species of Lyso-PAF. | Moderate to High. Specificity is dependent on the antibody used and may be subject to cross-reactivity with structurally similar molecules. |
| Sensitivity | High. Lower limits of quantification (LLOQ) in the low ng/mL to pg/mL range have been reported.[2] | Moderate to High. Detection ranges for commercial kits are typically in the ng/mL range.[3] |
| Accuracy & Precision | High. Considered the gold standard for accuracy in quantitative bioanalysis.[4] | Good. Intra- and inter-assay coefficients of variation (CVs) are generally acceptable, but can be higher than LC-MS/MS. |
| Throughput | Moderate. Sample preparation can be complex and time-consuming. | High. Well-suited for analyzing a large number of samples simultaneously. |
| Cost | High. Requires expensive instrumentation and specialized personnel. | Low to Moderate. More cost-effective for large-scale studies. |
| Multiplexing | Excellent. Can simultaneously quantify multiple analytes in a single run. | Limited. Typically measures a single analyte per assay. |
| Matrix Effects | Can be a significant issue, requiring careful method development and validation. | Generally less susceptible to matrix effects compared to LC-MS/MS. |
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for different Lyso-PAF quantification methods.
| Method | Analyte(s) | Sample Type | Linearity Range | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Reference |
| HILIC-MS/MS | Lyso-PAF C16, C18, C18:1 | Human Plasma | Not explicitly stated | LLOQ: 0.03–14.06 ng/mL | [2] |
| GLC/MS | Lyso-PAF | Human Neutrophils | 10-2000 ng | < 200 pg (on column) | [5] |
| FAB/MS | Lyso-PAF | Human Neutrophils | Not explicitly stated | 5 ng (on probe tip) | [5] |
| Sandwich ELISA | Bovine Lyso-PAF | Bovine serum, plasma, cell culture supernatant | 0.156-10 ng/mL | Not explicitly stated | [3] |
Experimental Protocols
LC-MS/MS Quantification of Lyso-PAF
This protocol is based on a hydrophilic interaction liquid chromatography (HILIC)-tandem mass spectrometry method for the quantification of low-abundant lysoglycerophospholipids.[2]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add a deuterated internal standard (e.g., LysoPAF C16-d4).
-
Add 200 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
2. HILIC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a HILIC column for separation.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer in dynamic multiple reaction monitoring (dMRM) mode.
-
Monitor specific precursor-to-product ion transitions for each Lyso-PAF species and the internal standard.
-
3. Data Analysis:
-
Quantify the concentration of each Lyso-PAF species by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
ELISA Quantification of Lyso-PAF
This protocol is a general guideline for a double-sandwich ELISA, based on commercially available kits.[3]
1. Plate Preparation:
-
A microplate is pre-coated with a monoclonal antibody specific for Lyso-PAF.
2. Sample and Standard Incubation:
-
Add standards and samples to the wells of the microplate.
-
Incubate to allow Lyso-PAF present in the samples to bind to the immobilized antibody.
3. Detection Antibody Incubation:
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated polyclonal antibody specific for Lyso-PAF to each well.
-
Incubate to allow the detection antibody to bind to the captured Lyso-PAF.
4. Enzyme Conjugate and Substrate Addition:
-
Wash the plate.
-
Add an avidin-peroxidase conjugate to each well, which binds to the biotinylated detection antibody.
-
Wash the plate.
-
Add a TMB substrate solution. The peroxidase enzyme catalyzes a color change.
5. Measurement and Analysis:
-
Stop the reaction with an acid solution.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of Lyso-PAF in the samples by comparing their absorbance to a standard curve.
Visualizing the Pathways and Processes
To better illustrate the context and methodologies of Lyso-PAF quantification, the following diagrams have been generated.
Conclusion
The choice between LC-MS/MS and ELISA for Lyso-PAF quantification is highly dependent on the specific research question and available resources. LC-MS/MS offers unparalleled specificity and accuracy, making it the preferred method for detailed mechanistic studies and the analysis of individual Lyso-PAF species. In contrast, the high-throughput nature and cost-effectiveness of ELISA make it a valuable tool for large-scale screening and clinical studies where the quantification of total Lyso-PAF is sufficient.
Researchers should carefully consider the information presented in this guide to make an informed decision on the most appropriate method for their Lyso-PAF quantification needs. For robust and reliable data, it is crucial to adhere to validated protocols and be mindful of potential challenges such as sample stability and matrix effects.
References
- 1. Secondary accumulation of lyso-platelet activating factors in lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 5. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Lyso-PAF C-16-d4: A Superior Internal Standard for Human Plasma Studies
For researchers, scientists, and drug development professionals engaged in human plasma studies, the accurate quantification of lipid mediators is paramount. Lyso-platelet-activating factor (Lyso-PAF), a key signaling molecule, requires a robust analytical methodology. This guide provides a comprehensive comparison of Lyso-PAF C-16-d4 as an internal standard against other alternatives, supported by established principles of bioanalysis.
This compound, a deuterated analog of the endogenous C16 Lyso-PAF, stands out as a superior choice for internal standardization in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. Its chemical and physical properties closely mimic the analyte of interest, ensuring reliable correction for variability during sample preparation and analysis.
Performance Comparison: The Deuterated Advantage
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, offers significant advantages over non-isotopically labeled (analog) internal standards. The following table summarizes the expected performance characteristics based on established analytical principles.[1][2]
| Performance Metric | This compound (Deuterated IS) | Non-Isotope Labeled (Analog) IS | Rationale |
| Accuracy (% Recovery) | 85-115% | Can be variable and outside acceptable range | Co-elution and similar ionization behavior effectively compensate for matrix effects.[2] |
| Precision (% RSD) | < 15% | Often > 15% | Minimal variation in extraction recovery and ionization response leads to higher precision.[2] |
| **Linearity (R²) ** | ≥ 0.99 | May be lower due to uncorrected variability | Consistent response across the calibration range. |
| Matrix Effect | Minimal and compensated | Significant and variable | The SIL-IS experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction.[2] |
Experimental Protocol: Quantification of Lyso-PAF in Human Plasma
This section details a representative experimental protocol for the quantification of Lyso-PAF in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation and Lipid Extraction
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient to separate Lyso-PAF from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-PAF C16:0: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Experimental Workflow
The following diagram illustrates the key steps in a typical human plasma study for Lyso-PAF quantification using a deuterated internal standard.
Caption: Workflow for Lyso-PAF quantification in human plasma.
Signaling Pathway Context
Lyso-PAF is a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes, including inflammation and thrombosis. The accurate measurement of Lyso-PAF can provide critical insights into the activity of the PAF pathway.
Caption: Simplified PAF biosynthesis pathway.
References
A Head-to-Head Comparison: Lyso-PAF C-16-d4 and PAF C-16-d4 as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in lipidomics and the study of inflammatory processes, the accurate quantification of Platelet-Activating Factor (PAF) is paramount. The use of stable isotope-labeled internal standards is the gold standard for achieving reliable results in mass spectrometry-based assays. This guide provides a comprehensive comparison of two commonly utilized deuterated standards: Lyso-PAF C-16-d4 and PAF C-16-d4, offering insights into their respective advantages and considerations for use in quantitative workflows.
Platelet-Activating Factor (PAF C-16) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its accurate measurement in biological matrices is often challenging due to its low endogenous concentrations and the presence of isobaric interferences, such as lysophosphatidylcholines (LPCs).[2] The use of a deuterated internal standard is crucial to correct for variability during sample preparation and analysis.[3] This guide focuses on the two most relevant deuterated standards for the quantification of PAF C-16: its direct deuterated analogue, PAF C-16-d4, and the deuterated form of its biological precursor and metabolite, this compound.
Performance Comparison at a Glance
The selection of an appropriate internal standard is a critical step in the development of a robust quantitative assay. The ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible.[4] Below is a summary of the key characteristics of this compound and PAF C-16-d4.
| Feature | This compound | PAF C-16-d4 |
| Chemical Structure | 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine | 1-O-hexadecyl-(7,7,8,8-d4)-2-O-acetyl-sn-glyceryl-3-phosphorylcholine |
| Molecular Formula | C₂₄H₄₈D₄NO₆P | C₂₆H₅₀D₄NO₇P |
| Molecular Weight | 485.7 g/mol | 527.7 g/mol |
| Structural Similarity to Analyte (PAF C-16) | High (lacks the sn-2 acetyl group) | Identical (isotopically labeled) |
| Co-elution in Reversed-Phase LC | Elutes earlier than PAF C-16 | Co-elutes with PAF C-16 |
| Ionization Efficiency (ESI) | Potentially different from PAF C-16 due to structural difference | Nearly identical to PAF C-16 |
| Correction for Matrix Effects | Good, but may not perfectly mirror PAF C-16 | Excellent, as it experiences the same matrix effects |
| Use Case | Quantification of both Lyso-PAF C-16 and PAF C-16 | Primarily for the quantification of PAF C-16 |
| Potential for In-source Fragmentation | Less prone to loss of the sn-2 group | Potential for neutral loss of acetic acid |
| Biological Relevance | Precursor and inactive metabolite of PAF C-16 | Direct analogue of the active lipid mediator |
In-Depth Analysis: Choosing the Right Standard
PAF C-16-d4: The Ideal Mimic
For the specific and accurate quantification of PAF C-16, PAF C-16-d4 is theoretically the superior internal standard.[5] Its chemical structure is identical to the analyte, with the only difference being the presence of four deuterium (B1214612) atoms on the hexadecyl chain.[5] This near-perfect analogy ensures that PAF C-16-d4 behaves almost identically to the endogenous PAF C-16 during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[6] This co-elution is critical for the effective correction of matrix effects, which can significantly impact the accuracy of quantification.[3]
This compound: A Versatile Alternative
This compound serves as an internal standard for the quantification of Lyso-PAF C-16, the biological precursor and inactive metabolite of PAF C-16.[7] It can also be employed for the quantification of PAF C-16 itself. However, due to the absence of the acetyl group at the sn-2 position, its chromatographic retention time and ionization efficiency may differ from that of PAF C-16. While these differences can be accounted for with proper calibration, they may lead to less precise correction for matrix effects compared to using PAF C-16-d4. The primary advantage of using this compound is its utility in studies where the simultaneous quantification of both PAF C-16 and Lyso-PAF C-16 is desired.
Experimental Protocols
The following is a generalized protocol for the quantification of PAF C-16 in human plasma using a deuterated internal standard. This protocol should be optimized for specific instrumentation and experimental conditions.
1. Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To 100 µL of human plasma, add a known amount of the chosen deuterated internal standard (PAF C-16-d4 or this compound) in ethanol.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure the separation of PAF from other lipids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PAF C-16: Precursor ion (m/z 524.4) → Product ion (m/z 184.1 - phosphocholine (B91661) fragment).
-
PAF C-16-d4: Precursor ion (m/z 528.4) → Product ion (m/z 184.1).
-
Lyso-PAF C-16: Precursor ion (m/z 482.4) → Product ion (m/z 184.1).
-
This compound: Precursor ion (m/z 486.4) → Product ion (m/z 184.1).
-
-
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Concepts
To further elucidate the processes involved, the following diagrams illustrate the PAF signaling pathway and a typical experimental workflow for PAF quantification.
Caption: The PAF signaling pathway, initiated by the binding of PAF to its G-protein coupled receptor.
Caption: A generalized experimental workflow for the quantification of PAF in biological samples.
Conclusion
In the comparative analysis of this compound and PAF C-16-d4 as internal standards for PAF C-16 quantification, PAF C-16-d4 emerges as the superior choice due to its identical chemical structure and, consequently, its ability to more accurately correct for analytical variability. Its co-elution with the endogenous analyte ensures the most reliable mitigation of matrix effects. However, this compound remains a viable and valuable tool, particularly in studies requiring the simultaneous analysis of both PAF and its precursor/metabolite, Lyso-PAF. The ultimate selection of the internal standard should be guided by the specific analytical goals, the required level of accuracy, and the complexity of the biological matrix being investigated. Rigorous method validation is essential to ensure the reliability of the quantitative data regardless of the chosen standard.
References
- 1. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds [frontiersin.org]
- 5. Analysis of lyso-platelet activating factor by negative ion gas chromatography/mass spectrometry of the nitrobenzal acetal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Lyso-PAF C16-d4 (≥99%): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accuracy and reliability of internal standards are paramount for achieving reproducible and valid experimental results. This guide provides an objective comparison of Lyso-PAF C16-d4, a commonly used deuterated internal standard, with alternative standards. The information presented is supported by established experimental methodologies to aid in the critical evaluation of its purity and performance in quantitative analyses.
Lyso-platelet-activating factor (Lyso-PAF) is the biologically inactive precursor of the potent lipid mediator, platelet-activating factor (PAF). Its deuterated analogue, Lyso-PAF C16-d4, is widely employed as an internal standard in mass spectrometry-based quantification of PAF and other related lipids. The manufacturer's specification for this standard is typically a purity of greater than or equal to 99% for its deuterated forms.[1] This guide outlines the analytical techniques and presents a comparative framework for validating this purity claim and assessing its performance against other standards.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without interfering with its detection. Deuterated standards like Lyso-PAF C16-d4 are considered the gold standard due to their near-identical chemical and physical properties to the endogenous analyte. However, other options, such as odd-chain fatty acid-containing lipids, are also utilized. The following table summarizes key performance characteristics.
| Parameter | Lyso-PAF C16-d4 (Deuterated) | Odd-Chain Lyso-PAF (e.g., C17:0) | 13C-Labeled Lyso-PAF |
| Chemical & Physical Similarity | High | Moderate | High |
| Co-elution in LC | Nearly identical retention time | Similar, but may have slight shifts | Nearly identical retention time |
| Mass Spectrometric Resolution | Easily distinguishable by mass | Easily distinguishable by mass | Easily distinguishable by mass |
| Potential for Isotopic Interference | Minimal, with high isotopic purity | None | Minimal, with high isotopic purity |
| Commercial Availability | Readily available | Available, but less common | Less common and often more expensive |
| Cost | Moderate | Lower | High |
Experimental Protocols for Purity Validation
The purity of Lyso-PAF C16-d4 is typically assessed using a combination of chromatographic and spectroscopic techniques. The primary methods are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Assessment by HPLC-MS/MS
This is the most common method for determining the chemical and isotopic purity of Lyso-PAF C16-d4.
Methodology:
-
Sample Preparation: A stock solution of Lyso-PAF C16-d4 is prepared in a suitable solvent such as ethanol (B145695) or methanol. A series of dilutions are made to assess linearity and limit of detection.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: A linear gradient from 60% A to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% A.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The transition of the protonated molecule [M+H]+ to a specific product ion is monitored. For Lyso-PAF C16-d4, this would be m/z 486.4 → 184.1. The corresponding transition for the non-deuterated Lyso-PAF C16 (m/z 482.4 → 184.1) is also monitored to assess for any non-deuterated impurity.
-
Data Analysis: The peak area of the d4-labeled compound is compared to any signal detected at the mass of the non-labeled compound to determine the isotopic purity. Chemical purity is assessed by the presence of any other peaks in the chromatogram.
-
Structural Confirmation and Purity by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Methodology:
-
Sample Preparation: A known amount of Lyso-PAF C16-d4 is dissolved in a deuterated solvent (e.g., CDCl3 or MeOD) along with a precisely weighed amount of an internal standard with a known purity (e.g., maleic acid).
-
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters: A standard ¹H NMR experiment is performed with a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
The purity of Lyso-PAF C16-d4 is calculated by comparing the integral of a characteristic proton signal from the analyte (e.g., the choline (B1196258) methyl protons) to the integral of a known signal from the internal standard.
-
The absence of signals corresponding to potential impurities (e.g., residual solvents, by-products from synthesis) is also confirmed.
-
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in utilizing and validating Lyso-PAF C16-d4, the following diagrams have been generated.
Caption: Workflow for the purity validation of Lyso-PAF C16-d4.
References
Safety Operating Guide
Proper Disposal of Lyso-PAF C-16-d4: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of Lyso-PAF C-16-d4, a deuterated lipid analog commonly used as an internal standard in mass spectrometry-based analyses. The primary consideration for the disposal of this product is the solvent in which it is supplied, typically ethanol (B145695), which is classified as a flammable hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. While the compound itself is not classified as hazardous, the ethanol solvent presents a flammability risk.[1] Always handle the product in a well-ventilated area, away from heat, sparks, or open flames, and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by regulations for flammable liquid waste. Adherence to the following steps will ensure a safe and compliant disposal process:
-
Waste Collection:
-
All waste containing this compound and its ethanol solvent must be collected in a designated hazardous waste container.[2][3]
-
The container must be made of a material compatible with flammable liquids and be clearly labeled as "Flammable Hazardous Waste" and "Ethanol Waste."[2]
-
Specify all constituents of the waste mixture on the label.
-
-
Waste Segregation:
-
Storage of Waste:
-
Arranging for Final Disposal:
-
Once the waste container is nearly full (approximately 75-80% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
-
Do not attempt to dispose of the ethanol solution down the drain, as this is prohibited for flammable liquids.[2][4][5][6]
-
-
Disposal of Empty Containers:
-
The original vial that contained the this compound solution must also be disposed of as hazardous waste unless thoroughly decontaminated.
-
To decontaminate the vial, rinse it three times with a suitable solvent. The first rinseate must be collected and disposed of as flammable hazardous waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound are provided in the available safety data. However, the solvent, ethanol, is generally considered hazardous waste at concentrations of 24% or higher.[2][4]
| Parameter | Value | Source |
| Hazard Classification | Flammable Liquid (due to ethanol solvent) | [2][4] |
| Ethanol Concentration for Hazardous Classification | ≥ 24% | [2][4] |
| Prohibited Disposal Route | Drain Disposal | [2][4][5][6] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the typical workflow for using this compound in a research setting and the subsequent logical steps for proper waste management.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. researchgate.net [researchgate.net]
- 6. ehs.wisc.edu [ehs.wisc.edu]
Safeguarding Your Research: A Guide to Handling Lyso-PAF C-16-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Lyso-PAF C-16-d4, including operational and disposal plans. Adherence to these procedural steps will help ensure a safe and compliant laboratory environment.
Personal Protective Equipment and Safety Measures
When working with this compound, which is typically supplied as a solution in ethanol, the primary hazards are associated with the flammable solvent.[1] It is crucial to consider this material as potentially hazardous until more comprehensive toxicological data is available.[2] Standard laboratory safety protocols should be strictly followed to minimize exposure and mitigate risks.
Key Safety and Logistical Information Summary
| Aspect | Recommendation | Citation |
| Eye Protection | Wear chemical safety glasses or goggles. | [1] |
| Hand Protection | Wear appropriate chemical-resistant gloves. | [1] |
| Body Protection | Wear a lab coat or other protective clothing. | [1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. | |
| Handling | Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2] | [2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. | [1] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| First Aid (Skin) | Wash with plenty of soap and water. | |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. | |
| First Aid (Inhalation) | Move person to fresh air and keep comfortable for breathing. | |
| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. | [1] |
Operational and Disposal Plan: A Step-by-Step Guide
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following workflow outlines the key procedural steps from receipt to disposal.
Experimental Protocol for Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS provided by the supplier. This document contains critical safety information.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves, and safety glasses.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Handling the Solution: As this compound is often supplied in ethanol, a flammable liquid, avoid open flames, sparks, and hot surfaces.
-
Aliquoting: When preparing aliquots, use appropriate precision tools to avoid spills and contamination.
-
Storage: Store the compound in its original, tightly sealed container at the recommended temperature, away from ignition sources.
-
Waste Disposal: Segregate waste containing this compound and its solvent from other waste streams. Dispose of it as hazardous chemical waste according to your institution's and local regulations.
-
Decontamination: Clean any spills immediately with an appropriate solvent and decontaminate the work area.
-
Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
